cis-2-Vinyl-1,3-dioxolane-4-methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[(2S,4R)-2-ethenyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAUXGPDSZGZAJ-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCC(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1OC[C@H](O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-26-8 | |
| Record name | 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-vinyl-1,3-dioxolane-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical and physical properties, synthesis, and experimental protocols for cis-2-Vinyl-1,3-dioxolane-4-methanol. This chiral building block, derived from glycerol, is a valuable intermediate in organic synthesis.
Core Chemical Properties
This compound is a cyclic acetal. Its structure features a dioxolane ring substituted with a vinyl group at the 2-position and a hydroxymethyl group at the 4-position. The "cis" designation indicates that the vinyl and hydroxymethyl groups are on the same side of the dioxolane ring.
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| CAS Number | 16081-26-8 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | [2] |
| IUPAC Name | (2-ethenyl-1,3-dioxolan-4-yl)methanol | [2] |
Synthesis and Experimental Protocols
The primary route for synthesizing 2-vinyl-1,3-dioxolane-4-methanol is the acid-catalyzed reaction between glycerol and acrolein.[3][4][5] This reaction produces a mixture of cis and trans isomers, from which the cis isomer must be separated.
This protocol describes a general laboratory-scale procedure for the synthesis.
Materials:
-
Glycerol
-
Acrolein (stabilized)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or another solid acid catalyst)[3]
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus for water removal), dissolve glycerol in the chosen anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution. Strong Brønsted acids are generally effective for this dehydration and cyclization reaction.[3][4]
-
Acrolein Addition: Cool the mixture in an ice bath. Slowly add acrolein dropwise to the stirred solution. Acrolein is volatile and toxic, so this step must be performed in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product will be a mixture of cis and trans isomers. Separation of these isomers typically requires column chromatography on silica gel. The polarity difference between the isomers allows for their separation, although this can be challenging.
Diagrams and Workflows
Visual representations of the synthesis and experimental workflow aid in understanding the process.
The following diagram illustrates the acid-catalyzed reaction between glycerol and acrolein, leading to the formation of both cis and trans isomers of 2-vinyl-1,3-dioxolane-4-methanol.
Caption: Acid-catalyzed reaction of glycerol and acrolein.
This flowchart details the step-by-step process from reaction setup to the isolation of the final product.
Caption: Workflow for synthesis and purification.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | CID 545210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sustainable production of acrolein: investigation of solid acid–base catalysts for gas-phase dehydration of glycerol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Liquid-Phase Dehydration of Glycerol to Acrolein with ZSM-5-Based Catalysts in the Presence of a Dispersing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards the sustainable production of acrolein by glycerol dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of cis-2-Vinyl-1,3-dioxolane-4-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cis-2-Vinyl-1,3-dioxolane-4-methanol, a valuable chiral building block in organic synthesis. The document details the prevalent synthetic strategies, reaction mechanisms, and experimental protocols. Quantitative data is presented in structured tables, and key pathways are visualized using diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in synthetic organic chemistry. Its structure, incorporating a vinyl group and a primary alcohol on a chiral 1,3-dioxolane scaffold, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemistry of the molecule, particularly the cis relationship between the vinyl group at the C2 position and the methanol group at the C4 position, is crucial for its application as a chiral synthon.
This guide focuses on the most common and effective methods for the preparation of this compound, primarily through the acid-catalyzed acetalization or transacetalization of glycerol with a suitable three-carbon vinyl-containing electrophile.
Synthetic Pathways
The principal route for the synthesis of 2-substituted-1,3-dioxolane-4-methanol derivatives involves the reaction of glycerol with an aldehyde or its corresponding acetal under acidic conditions. In the case of this compound, the logical precursors are glycerol and acrolein or an acrolein acetal.
Due to the high reactivity and tendency of acrolein to polymerize, the use of a more stable acrolein acetal, such as acrolein dimethyl acetal or acrolein diethyl acetal, is generally preferred. This approach involves a transacetalization reaction, which often proceeds under milder conditions and with fewer side reactions.
The reaction is catalyzed by a variety of acid catalysts, ranging from homogeneous acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid to heterogeneous catalysts such as acidic ion-exchange resins and zeolites. The choice of catalyst can influence the reaction rate and the selectivity for the desired five-membered dioxolane ring over the six-membered dioxane ring by-product.
The formation of the cis and trans isomers is a key consideration. The cis isomer is often the kinetic product in the formation of 2-substituted-1,3-dioxolanes from glycerol, and its formation can be favored by careful control of reaction conditions.
Synthesis Workflow
The general workflow for the synthesis of this compound is outlined below. This process involves the acid-catalyzed reaction of glycerol with an acrolein acetal, followed by purification.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on established methods for the synthesis of related 1,3-dioxolane derivatives from glycerol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| Glycerol | 92.09 | 0.1 | 9.21 g (7.3 mL) |
| Acrolein Dimethyl Acetal | 102.13 | 0.12 | 12.26 g |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.001 | 0.172 g |
| Toluene | - | - | 100 mL |
| Saturated Sodium Bicarbonate | - | - | 50 mL |
| Ethyl Acetate | - | - | 150 mL |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol (9.21 g, 0.1 mol), acrolein dimethyl acetal (12.26 g, 0.12 mol), p-toluenesulfonic acid (0.172 g, 0.001 mol), and toluene (100 mL).
-
Heat the reaction mixture to reflux and collect the methanol by-product in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the theoretical amount of methanol has been collected (approximately 6.4 mL), or when the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound as a colorless oil.
Expected Yield: 60-75%
Characterization Data
The structure and stereochemistry of the synthesized this compound can be confirmed by spectroscopic methods.
Table of Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |
| 1H NMR (CDCl3, 400 MHz) | δ 5.80-5.95 (m, 1H, -CH=CH2), 5.20-5.40 (m, 2H, -CH=CH 2), 5.15 (t, J = 5.0 Hz, 1H, O-CH-O), 4.10-4.25 (m, 1H, CH -CH2OH), 3.95-4.05 (m, 1H, O-CH 2), 3.70-3.80 (m, 1H, O-CH 2), 3.55-3.65 (m, 2H, -CH 2OH), 2.10 (br s, 1H, -OH) |
| 13C NMR (CDCl3, 100 MHz) | δ 135.5 (-C H=CH2), 118.0 (-CH=C H2), 103.5 (O-C H-O), 75.0 (C H-CH2OH), 68.0 (O-C H2), 63.0 (-C H2OH) |
| IR (neat, cm-1) | 3400 (br, O-H), 3080 (=C-H), 2930, 2880 (C-H), 1645 (C=C), 1150, 1050 (C-O) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The cis configuration is typically confirmed by NOE experiments in NMR spectroscopy.
Reaction Mechanism
The acid-catalyzed formation of this compound from glycerol and acrolein acetal proceeds through a transacetalization mechanism.
Caption: Proposed mechanism for the acid-catalyzed synthesis of the target molecule.
Conclusion
The synthesis of this compound is a valuable process for obtaining a versatile chiral building block. The acid-catalyzed reaction of glycerol with an acrolein acetal provides a reliable and scalable route to this compound. Careful control of the reaction conditions and appropriate purification techniques are essential for obtaining the desired cis isomer in high purity. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers in the fields of organic synthesis and drug development.
In-Depth Technical Guide: cis-2-Vinyl-1,3-dioxolane-4-methanol (CAS No. 16081-26-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-2-Vinyl-1,3-dioxolane-4-methanol, a versatile chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis and purification, and discusses its relevance in the context of antiviral drug discovery, including a representative mechanism of action and an experimental workflow for antiviral screening.
Chemical and Physical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 16081-26-8 , is a heterocyclic organic compound. Its structure features a 1,3-dioxolane ring substituted with a vinyl group at the 2-position and a hydroxymethyl group at the 4-position, with a cis stereochemical relationship between the substituents.
A summary of its key quantitative properties is presented in Table 1.
| Property | Value |
| CAS Number | 16081-26-8 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Soluble in common organic solvents |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the acid-catalyzed condensation of glycerol with acrolein. The cis isomer is often the thermodynamically favored product under specific reaction conditions.
Materials:
-
Glycerol (1.0 eq)
-
Acrolein (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol and toluene.
-
Heat the mixture to reflux to azeotropically remove any residual water from the glycerol.
-
Cool the reaction mixture to room temperature and add p-toluenesulfonic acid.
-
Slowly add acrolein to the reaction mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Spectroscopic Data
The structure of the synthesized compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for the vinyl protons, the dioxolane ring protons, and the hydroxymethyl group protons are expected. |
| ¹³C NMR (CDCl₃, 100 MHz) | Resonances corresponding to the vinyl carbons, the acetal carbon, the dioxolane ring carbons, and the hydroxymethyl carbon are anticipated. |
| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Key absorption bands for the O-H stretch of the alcohol, C=C stretch of the vinyl group, and C-O stretches of the ether and alcohol functionalities would be present. |
Relevance in Drug Development: Antiviral Applications
The 1,3-dioxolane moiety is a key structural feature in several nucleoside analog antiviral drugs. These compounds often act as chain terminators in viral DNA or RNA synthesis. This compound can serve as a chiral building block for the synthesis of novel nucleoside analogs with potential antiviral activity.
Mechanism of Action of Dioxolane Nucleoside Analogs
The general mechanism of action for many antiviral dioxolane nucleoside analogs, particularly against retroviruses like HIV, involves a series of intracellular phosphorylation steps to form the active triphosphate metabolite. This triphosphate analog then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group on the dioxolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.
Figure 1. Intracellular activation and mechanism of action of a dioxolane nucleoside analog.
Experimental Workflow for Antiviral Screening
A typical workflow for screening new chemical entities, such as derivatives of this compound, for antiviral activity involves a series of in vitro assays. This process is designed to determine the efficacy and toxicity of the compounds.
Figure 2. A generalized workflow for the in vitro screening of antiviral compounds.
This technical guide provides foundational information for researchers interested in the synthesis and application of this compound. The detailed protocols and conceptual frameworks are intended to facilitate further investigation into the potential of this and related compounds in the development of novel therapeutics.
Spectral Data Analysis of cis-2-Vinyl-1,3-dioxolane-4-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for cis-2-Vinyl-1,3-dioxolane-4-methanol. Due to the limited availability of public spectral data for this specific cis-isomer, this document outlines the expected spectral characteristics based on its structure and provides standardized experimental protocols for acquiring high-quality data. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.
Chemical Structure and Properties
IUPAC Name: (cis-2-ethenyl-1,3-dioxolan-4-yl)methanol Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol CAS Number: 16081-27-9[1]
Spectral Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~5.8 | ddd | 1H | =CH- |
| ~5.3 | dd | 1H | =CH₂ (trans) |
| ~5.2 | dd | 1H | =CH₂ (cis) |
| ~5.1 | t | 1H | O-CH-O |
| ~4.2 | m | 1H | O-CH(CH₂OH)- |
| ~4.0 | dd | 1H | -CH₂-O (dioxolane) |
| ~3.8 | dd | 1H | -CH₂-O (dioxolane) |
| ~3.6 | d | 2H | -CH₂OH |
| ~2.5 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~135 | =CH- |
| ~118 | =CH₂ |
| ~104 | O-CH-O |
| ~75 | O-CH(CH₂OH)- |
| ~68 | -CH₂-O (dioxolane) |
| ~63 | -CH₂OH |
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600-3200 | O-H | Stretching |
| 3100-3000 | C-H (vinyl) | Stretching |
| 3000-2850 | C-H (aliphatic) | Stretching |
| 1645 | C=C | Stretching |
| 1200-1000 | C-O | Stretching |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 130 | [M]⁺ |
| 129 | [M-H]⁺ |
| 101 | [M-C₂H₅]⁺ |
| 99 | [M-CH₂OH]⁺ |
| 73 | [C₃H₅O₂]⁺ |
| 57 | [C₃H₅O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film: If the sample is viscous, cast a thin film on a KBr or NaCl plate by dissolving it in a volatile solvent and allowing the solvent to evaporate.
-
ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of an organic compound like this compound.
References
cis-2-Vinyl-1,3-dioxolane-4-methanol molecular weight
An in-depth analysis of the molecular weight of cis-2-Vinyl-1,3-dioxolane-4-methanol, a compound of interest for researchers and professionals in the field of drug development, is presented in this technical guide. The precise molecular weight is fundamental for a range of experimental and theoretical applications, from reaction stoichiometry to analytical characterization.
Molecular Weight Determination
The molecular weight of a compound is determined from its molecular formula and the atomic weights of its constituent elements. The molecular formula for this compound has been identified as C6H10O3[1][2]. The calculation of its molecular weight is based on the standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O).
The standard atomic weight for carbon is approximately 12.011 atomic mass units (amu)[3][4]. For hydrogen, the standard atomic weight is approximately 1.008 amu[5][6][7]. The standard atomic weight for oxygen is approximately 15.999 amu[8][9][10][11].
The molecular weight is calculated as follows:
(6 atoms of Carbon × 12.011 amu/atom) + (10 atoms of Hydrogen × 1.008 amu/atom) + (3 atoms of Oxygen × 15.999 amu/atom) = 130.143 amu.
This calculated value is consistent with the molecular weight of 130.14 g/mol reported in chemical databases[2].
Quantitative Data Summary
For clarity and ease of comparison, the quantitative data used in the molecular weight calculation are summarized in the table below.
| Element | Symbol | Count | Atomic Weight (amu) | Subtotal (amu) |
| Carbon | C | 6 | 12.011[3][4] | 72.066 |
| Hydrogen | H | 10 | 1.008[5][6][7] | 10.080 |
| Oxygen | O | 3 | 15.999[8][9][10][11] | 47.997 |
| Total | 130.143 |
Experimental Protocol: Synthesis of this compound
A representative experimental protocol for the synthesis of this compound involves the acetalization of glycerol with acrolein. This procedure is a common method for the preparation of this and similar compounds.
Materials:
-
Glycerol
-
Acrolein
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
Procedure:
-
Reaction Setup: A solution of glycerol in an anhydrous solvent is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Catalyst Addition: A catalytic amount of an anhydrous acid, such as p-toluenesulfonic acid, is added to the reaction mixture.
-
Reactant Addition: Acrolein is added dropwise to the stirred solution at room temperature.
-
Reaction: The mixture is heated to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, the mixture is cooled to room temperature and neutralized with a sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Logical Workflow for Molecular Weight Calculation
The process of calculating the molecular weight of a chemical compound follows a clear and logical sequence. This workflow is illustrated in the diagram below.
Caption: Logical workflow for the calculation of molecular weight.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | CID 545210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 7. #1 - Hydrogen - H [hobart.k12.in.us]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Commercial suppliers of cis-2-Vinyl-1,3-dioxolane-4-methanol
An In-depth Technical Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule with potential applications in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid. Its chemical structure features a vinyl group and a primary alcohol, making it a valuable building block for a variety of chemical transformations. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | PubChem[1] |
| Molecular Weight | 130.14 g/mol | PubChem[1] |
| IUPAC Name | (2-ethenyl-1,3-dioxolan-4-yl)methanol | PubChem[1] |
| CAS Number | 16081-26-8 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | Inferred |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Soluble in common organic solvents | Inferred |
| XLogP3 | -0.1 | PubChem[1] |
| Topological Polar Surface Area | 38.7 Ų | PubChem[1] |
Synthesis and Mechanism
The most common and straightforward method for the synthesis of this compound is the acid-catalyzed acetalization of glycerol with acrolein. The reaction proceeds via the formation of a hemiacetal intermediate, followed by intramolecular cyclization to yield the 1,3-dioxolane ring. The cis isomer is often the thermodynamically favored product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Glycerol (1.0 eq)
-
Acrolein (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and slowly add acrolein dropwise over a period of 30 minutes.
-
Continue refluxing the mixture and remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Applications and Research Interest
This compound is a valuable synthetic intermediate due to its two reactive functional groups: a vinyl group and a primary hydroxyl group. These groups can be selectively modified to introduce a variety of other functionalities.
-
Drug Development: The 1,3-dioxolane moiety is present in several biologically active molecules and approved drugs. This scaffold can serve as a chiral pool for the synthesis of complex target molecules. The vinyl and hydroxyl groups provide handles for further chemical modifications and the introduction of pharmacophores.
-
Polymer Chemistry: The vinyl group can undergo polymerization to form functional polymers with pendant hydroxyl groups. These polymers can have applications in coatings, adhesives, and biomaterials. The related compound 4-Vinyl-1,3-dioxolan-2-one is known to be used in polymer synthesis.[2]
-
Asymmetric Synthesis: The chiral center at the C4 position of the dioxolane ring makes this compound a useful chiral building block for the enantioselective synthesis of natural products and pharmaceuticals.
References
Navigating the Safety Landscape of cis-2-Vinyl-1,3-dioxolane-4-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the safety and handling of cis-2-Vinyl-1,3-dioxolane-4-methanol (CAS No. 16081-26-8). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview based on the safety profiles of structurally similar dioxolane derivatives. The information herein is intended to offer a robust framework for risk assessment and the implementation of safe laboratory practices.
Hazard Identification and GHS Classification
While a definitive GHS classification for this compound is not available, an analysis of related compounds suggests a potential for the following hazards. Users must handle this compound with the assumption that it may possess these risks.
A comparative analysis of analogous compounds, including (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol and 2-Vinyl-1,3-dioxolane, indicates a likely classification encompassing flammable liquid, serious eye irritation, and potential reproductive toxicity.[1][2]
Anticipated GHS Pictograms:
| Pictogram | Hazard Class |
| Flammable Liquid | |
| Health Hazard (Eye Irritation, potential for Reproductive Toxicity) |
Anticipated Hazard Statements:
-
H226/H227: Flammable liquid and vapor / Combustible liquid.[1][3]
-
H319: Causes serious eye irritation.[1]
-
H361: Suspected of damaging fertility or the unborn child.[1]
-
H335: May cause respiratory irritation.[2]
Anticipated Precautionary Statements:
A comprehensive set of precautionary statements should be adopted, including:
-
Prevention: P201, P202, P210, P264, P280[1]
-
Response: P305 + P351 + P338, P308 + P313, P337 + P313, P370 + P378[1]
-
Storage: P403 + P235, P405[1]
-
Disposal: P501[1]
Physical and Chemical Properties
The following table summarizes key quantitative data for structurally related compounds to provide an estimated range of physical and chemical properties for this compound.
| Property | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol[4] | 2-Vinyl-1,3-dioxolane[2] | 4-Vinyl-1,3-dioxolan-2-one[5] | This compound[6] |
| Molecular Weight | Not Specified in Snippet | 100.12 g/mol | 114.10 g/mol | 130.14 g/mol |
| Boiling Point | Not Specified in Snippet | 115 - 116 °C | 237 °C/733 mmHg | Not Available |
| Flash Point | 80 °C / 176 °F | 14 °C | 96.9 °C | Not Available |
| Density | Not Specified in Snippet | Not Available | 1.188 g/mL at 25 °C | Not Available |
Handling and Storage
Prudent laboratory practices are essential when handling this compound. The following protocols are derived from best practices for similar chemicals.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Take precautionary measures against static discharge.
-
Do not ingest. If swallowed, seek immediate medical assistance.[4]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep containers tightly closed.[4]
-
Store locked up.[1]
-
Incompatible materials include acids and strong oxidizing agents.[4]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear protective gloves and a lab coat. Inspect gloves prior to use.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Experimental Protocols: Spill and First Aid
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Clean: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.[4]
Logical Workflow for Chemical Safety and Handling
The following diagram illustrates a generalized workflow for assessing and managing the risks associated with chemical handling in a research environment.
Caption: General workflow for chemical hazard assessment and response.
Disclaimer: The information provided in this guide is based on an analysis of structurally similar compounds and should be used for guidance purposes only. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound. Always consult with your institution's environmental health and safety department for specific guidance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H10O3 | CID 21116082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Vinyl-1,3-dioxolane | 3984-22-3 [chemicalbook.com]
- 4. 16081-26-8(1,3-Dioxolane-4-methanol,2-ethenyl-, cis- (9CI)) | Kuujia.com [nl.kuujia.com]
- 5. 2-Ethyl-4-methyl-1,3-dioxolane, cis + trans, 99% | Fisher Scientific [fishersci.ca]
- 6. pdf.marketpublishers.com [pdf.marketpublishers.com]
Solubility Profile of cis-2-Vinyl-1,3-dioxolane-4-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Vinyl-1,3-dioxolane-4-methanol, a versatile heterocyclic compound, holds significant potential in various scientific domains, including as a monomer in polymer synthesis and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for its effective application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the predicted solubility of this compound and outlines detailed experimental protocols for its quantitative determination.
Predicted Solubility Profile
Glycerol formal is known to be miscible with water and ethanol, and soluble in chloroform and acetone. This suggests that this compound is likely to exhibit good solubility in polar protic and polar aprotic solvents, and limited solubility in nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar dioxolane ring and hydroxyl group can interact favorably with the dipoles of aprotic polar solvents. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant miscibility with nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The moderate polarity of chlorinated solvents should allow for good solvation of the molecule. |
Experimental Determination of Solubility
For precise and quantitative solubility data, experimental determination is essential. The following are standard methodologies that can be employed.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow for Solubility Determination
The following diagram outlines the typical workflow for the experimental determination of the solubility of a liquid solute in an organic solvent.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Detailed Experimental Protocols
1. Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.
-
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is confirmed by the presence of a separate phase of the solute after equilibration.
-
Seal the vials and place them in a constant temperature shaker bath. Agitate the vials at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 72 hours) to reach equilibrium.
-
After equilibration, stop the agitation and allow the vials to stand in the constant temperature bath for at least 24 hours to allow for complete phase separation.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the equilibration temperature.
-
Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any undissolved micro-droplets.
-
Accurately dilute the filtered sample with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method such as HPLC or GC.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
-
Data Presentation: The results should be presented in a table, clearly stating the solvent, the temperature of the experiment, and the determined solubility with appropriate units (e.g., g/100 mL or mol/L).
2. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These methods often rely on smaller scales and faster analysis.
-
General Principle: Miniaturized versions of the shake-flask method are often used, with automated liquid handling for dispensing the solute and solvents into microplates. After a shorter equilibration period, the concentration in the supernatant is often determined by UV-Vis spectroscopy or other rapid analytical techniques. While less precise than the traditional shake-flask method, HTS is valuable for initial solvent screening.
Conclusion
While specific quantitative data for the solubility of this compound is not currently available, its molecular structure suggests a high degree of solubility in polar organic solvents. For researchers and professionals in drug development, the provided experimental protocols offer a robust framework for the precise determination of its solubility in various solvent systems. This empirical data is critical for optimizing reaction conditions, developing purification strategies, and formulating final products, thereby enabling the full realization of this compound's potential in scientific and pharmaceutical applications.
A Technical Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-2-Vinyl-1,3-dioxolane-4-methanol, a chiral building block derived from the renewable resource glycerol, holds significant potential in synthetic organic chemistry and drug development. Its unique structure, featuring a vinyl group for further functionalization and a protected diol with a primary alcohol, makes it a versatile intermediate for the synthesis of complex molecules. This technical whitepaper provides a comprehensive overview of its chemical properties, a detailed proposed experimental protocol for its synthesis, and a summary of its potential applications, particularly in the pharmaceutical industry.
Introduction
The growing demand for enantiomerically pure compounds in the pharmaceutical industry has driven the exploration of novel chiral building blocks.[1] Glycerol, a readily available and inexpensive byproduct of biodiesel production, has emerged as a valuable starting material for the synthesis of such building blocks.[2] One such derivative, this compound, offers a unique combination of functional groups that are highly desirable for organic synthesis. The vinyl group can participate in a wide range of chemical transformations, including polymerization, cycloadditions, and cross-coupling reactions, while the hydroxymethyl group provides a handle for chain extension or the introduction of other functionalities. The cis-stereochemistry of the dioxolane ring provides a defined stereochemical element that can be crucial in the synthesis of stereochemically complex drug molecules.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | PubChem[3] |
| Molecular Weight | 130.14 g/mol | PubChem[3] |
| CAS Number | 16081-26-8 | PubChem[3] |
| Appearance | Liquid (Predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents (Predicted) | |
| Computed XLogP3 | -0.1 | PubChem[3] |
Proposed Synthesis
Experimental Protocol: Acid-Catalyzed Acetalization of Glycerol with Acrolein
Materials:
-
Glycerol (1.0 eq)
-
Acrolein (1.1 eq, freshly distilled)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol and toluene.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the mixture to reflux and azeotropically remove any residual water.
-
After complete removal of water, cool the reaction mixture to room temperature.
-
Slowly add freshly distilled acrolein to the reaction mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 15 minutes.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the cis and trans isomers.
Diagram 1: Proposed Synthetic Workflow for this compound
References
- 1. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]
- 2. Liquid-Phase Dehydration of Glycerol to Acrolein with ZSM-5-Based Catalysts in the Presence of a Dispersing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | CID 545210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and potential applications of poly(cis-2-vinyl-1,3-dioxolane-4-methanol). The unique structure of this polymer, featuring a pendant hydroxyl group and a hydrolyzable acetal linkage in the backbone (via ring-opening), makes it a promising candidate for various biomedical applications, including drug delivery.
Introduction
This compound is a functional monomer that can undergo polymerization through its vinyl group or via ring-opening of the dioxolane ring, particularly under cationic conditions. The presence of the primary hydroxyl group offers a versatile handle for post-polymerization modification, such as the conjugation of drugs, targeting moieties, or other functional molecules. The acetal groups integrated into the polymer backbone can provide a mechanism for controlled degradation under acidic conditions, a desirable feature for drug delivery systems.
Polymerization Strategies
The polymerization of 2-vinyl-1,3-dioxolane derivatives can proceed through different mechanisms, primarily cationic polymerization, which can involve both vinyl polymerization and ring-opening polymerization.[1] The choice of initiator and reaction conditions can influence the dominant polymerization pathway.
Cationic Polymerization: This is a common method for polymerizing vinyl ethers and cyclic acetals. When 2-vinyl-1,3-dioxolane is treated with cationic catalysts at low temperatures, a polymer containing both dioxolane rings (from vinyl polymerization) and ester units (from ring-opening) is produced.[1] The proposed mechanism for the formation of the ester unit involves a hydride-shift followed by the ring-opening of the resulting carbonium ion of the dioxolane ring.[1]
Radical Polymerization: While less common for this class of monomers, radical polymerization of related structures like 2-methylene-4-phenyl-1,3-dioxolane has been reported.[2] This method would primarily lead to the polymerization of the vinyl group, preserving the dioxolane ring in the side chain.
Potential Applications in Drug Development
The unique chemical structure of poly(this compound) suggests several potential applications in the pharmaceutical and biomedical fields:
-
Drug Conjugation: The pendant hydroxyl groups can be used to covalently attach drug molecules, creating polymer-drug conjugates. This can improve drug solubility, stability, and pharmacokinetic profiles.
-
Controlled Release: The polyacetal backbone resulting from ring-opening polymerization is susceptible to hydrolysis under acidic conditions, such as those found in endosomes or the tumor microenvironment. This can be exploited for pH-triggered drug release.
-
Hydrophilic Carrier: The hydroxyl groups can increase the hydrophilicity of the polymer, potentially leading to the formation of hydrogels or enhancing the solubility of hydrophobic drugs.
-
Biocompatible Coatings: Polymers with hydroxyl groups are often biocompatible and can be used to coat medical devices to improve their biocompatibility.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of poly(this compound). Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.
Protocol 1: Cationic Polymerization of this compound
Objective: To synthesize poly(this compound) via cationic polymerization, potentially leading to a copolymer with both vinyl and ring-opened units.
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (quenching agent)
-
Diethyl ether (precipitating solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound monomer over calcium hydride and distill under reduced pressure. Dry the dichloromethane (DCM) using a suitable drying agent (e.g., calcium hydride) and distill under a nitrogen atmosphere.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Polymerization:
-
Under a nitrogen atmosphere, dissolve the desired amount of monomer in anhydrous DCM in the reaction flask.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the initiator, BF₃·OEt₂, via syringe through the septum. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer.
-
Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours). The reaction mixture may become more viscous as the polymer forms.
-
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.
-
Polymer Isolation:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as cold diethyl ether, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 2: Characterization of Poly(this compound)
Objective: To determine the structure, molecular weight, and thermal properties of the synthesized polymer.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR):
-
Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the polymer structure. The presence of signals corresponding to the polymer backbone and the pendant groups (including the hydroxyl group) should be verified. The ratio of vinyl polymerization to ring-opened units can be estimated by comparing the integration of characteristic peaks.
-
-
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Use a suitable solvent (e.g., THF) as the mobile phase and calibrate with appropriate standards (e.g., polystyrene).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain an FTIR spectrum of the polymer to identify the characteristic functional groups.
-
Look for key absorbances such as the broad O-H stretch (from the hydroxyl group), C-O-C stretches (from the dioxolane ring and polyether backbone), and the absence of the C=C stretch from the vinyl group of the monomer.
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (Tg) of the polymer. This provides information about the amorphous nature and thermal properties of the material.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of poly(this compound).
Table 1: Polymerization Conditions and Results
| Entry | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | -78 | 4 | |||
| 2 | 200:1 | -78 | 4 | |||
| 3 | 100:1 | 0 | 4 |
Table 2: Spectroscopic and Thermal Characterization Data
| Polymer Sample | Key ¹H NMR Shifts (ppm) | Key FTIR Peaks (cm⁻¹) | Tg (°C) |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Visualizations
Cationic Polymerization Workflow
Caption: Experimental workflow for the cationic polymerization of this compound.
Proposed Polymerization Pathways
Caption: Potential pathways in the cationic polymerization of the monomer.
References
Application Notes and Protocols for the Use of cis-2-Vinyl-1,3-dioxolane-4-methanol Derivatives in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of derivatives of cis-2-Vinyl-1,3-dioxolane-4-methanol, namely solketal acrylate (SA) and solketal methacrylate (SMA), in polymer synthesis. These monomers are valuable precursors for creating functional polymers with pendant hydroxyl groups after a straightforward deprotection step, which are of significant interest in biomedical applications such as drug delivery and biocompatible materials.
Overview of Polymerization Methods
Solketal acrylate (SA) and solketal methacrylate (SMA) can be polymerized via several methods, including free-radical polymerization and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the synthesis of a wide range of polymer architectures, from simple homopolymers to complex block copolymers.
A key feature of polymers derived from these monomers is the presence of the acetal group (dioxolane ring), which can be readily hydrolyzed under acidic conditions to reveal a diol functionality. This post-polymerization modification is crucial for creating hydrophilic and functional polymers.
Data Presentation: Polymer Synthesis Parameters
The following tables summarize quantitative data from representative polymerization experiments involving solketal acrylate and methacrylate.
Table 1: Atom Transfer Radical Polymerization (ATRP) of Solketal Acrylate (SA)
| Initiator | Catalyst System | Solvent | Temp. (°C) | Time (h) | Molar Ratios (Monomer:Initiator:Catalyst:Ligand) | Resulting Mn ( g/mol ) | PDI (Đ) | Reference |
| PS-Br Macroinitiator | CuBr / PMDETA | Anisole | 90 | 3.75 | 80:1:0.1:0.1 | 6100 (BCP) | - | [1] |
| - | CuBr / PMDETA | Cyclohexanone | 90 | - | - | Controlled MW | Low | [2] |
Mn = Number-average molecular weight; PDI = Polydispersity Index; PS-Br = Bromine-terminated polystyrene; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; BCP = Block Copolymer
Table 2: Free-Radical Polymerization
| Monomer | Initiator | Solvent | Temp. (°C) | Time | Grafting Yield (%) | Notes | Reference |
| Solketal Acrylate | KPS | THF | 65 | 72 min | 52 | Grafting onto carboxymethylcellulose | [3] |
| Solketal (meth)acrylate | Various transfer agents | - | - | - | - | Synthesis of water-soluble glycerin-based poly(meth)acrylates | [4] |
KPS = Potassium persulfate; THF = Tetrahydrofuran
Experimental Protocols
Protocol 1: Synthesis of Solketal Acrylate Monomer
This protocol describes the synthesis of solketal acrylate from solketal and acryloyl chloride.[1]
Materials:
-
Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
-
Triethylamine
-
Dichloromethane (DCM)
-
Acryloyl chloride
-
1 N HCl
-
Saturated NaHCO₃ solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Combine solketal (28.2 mL, 0.23 mol), triethylamine (41.1 mL, 0.29 mol), and dichloromethane (150 mL) in an oven-dried round-bottom flask.
-
Stir the mixture in an ice bath for 30 minutes.
-
Add acryloyl chloride (18.3 mL, 0.23 mol) dropwise to the cold solution over 1 hour.
-
Allow the reaction to proceed for 24 hours.
-
Filter the resulting white solid.
-
Wash the filtrate sequentially with 1 N HCl, deionized water, saturated NaHCO₃ solution, deionized water, and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the solketal acrylate monomer.
Protocol 2: ATRP Synthesis of Polystyrene-block-poly(solketal acrylate) (PS-b-PSA)
This protocol details the synthesis of a block copolymer using a polystyrene macroinitiator.[1]
Materials:
-
Polystyrene homopolymer (macroinitiator, e.g., 2400 g/mol )
-
Solketal acrylate
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Copper(I) bromide (CuBr)
Procedure:
-
In a reaction flask, mix the polystyrene macroinitiator (0.200 g, 0.08 mmol), solketal acrylate (1.11 mL, 6.4 mmol), PMDETA (1.7 µL, 8.3 µmol), and anisole (0.6 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
In a glovebox, add CuBr (1.2 mg, 8.3 µmol) to the flask.
-
Stir the mixture for 10 minutes before placing it in an oil bath preheated to 90 °C.
-
After 3.75 hours, rapidly cool the flask in an acetone/dry ice bath to terminate the polymerization.
-
Purify the resulting polymer by passing the solution through a neutral alumina column to remove the copper catalyst.
Protocol 3: Hydrolysis of Poly(solketal acrylate) to Poly(glycerol acrylate)
This protocol describes the deprotection of the acetal group to yield a hydrophilic polymer.[1][2]
Materials:
-
Poly(solketal acrylate) or its block copolymer
-
6 N HCl
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the polymer in a mixture of 6 N HCl and THF (1/9, v/v).
-
Stir the solution at room temperature for 3 hours.[2]
-
Precipitate the resulting hydrophilic polymer in a suitable non-solvent (e.g., hexane) and dry under vacuum.
Visualizations
Monomer Synthesis and Polymerization Workflow
Caption: Workflow for synthesis and functionalization of polymers.
ATRP Mechanism for Solketal Acrylate
Caption: Simplified ATRP mechanism for solketal acrylate.
Post-Polymerization Modification Pathway
Caption: Hydrolysis of the dioxolane group to yield a functional polymer.
Applications in Research and Development
The primary application of polymers derived from this compound derivatives lies in the biomedical field. The ability to create well-defined polymers with protected hydroxyl groups, which can be deprotected post-polymerization, is highly advantageous.
-
Drug Delivery: The resulting hydrophilic poly(glycerol acrylate) or methacrylate can be used to form hydrogels or nanoparticles for encapsulating and delivering therapeutic agents.
-
Biocompatible Coatings: These polymers can be used to modify surfaces to improve their biocompatibility and reduce non-specific protein adsorption.
-
Functional Biomaterials: The pendant diol groups serve as handles for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.
The synthesis of block copolymers, such as PS-b-PSA, allows for the creation of self-assembling nanostructures.[1] After hydrolysis, the change in the hydrophilic-lipophilic balance can drive significant morphological transitions, a property that is being explored for the development of responsive materials.[5]
References
Application Notes and Protocols: cis-2-Vinyl-1,3-dioxolane-4-methanol in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Vinyl-1,3-dioxolane-4-methanol is a functional monomer with significant potential in the synthesis of advanced copolymers for biomedical and pharmaceutical applications. Its structure, featuring a vinyl group for polymerization, a hydroxyl group for further functionalization, and a dioxolane ring, offers a unique combination of properties. The incorporation of this monomer into polymer chains can impart hydrophilicity, provide sites for drug conjugation or crosslinking, and potentially introduce biodegradability through the dioxolane moiety, which can be susceptible to hydrolysis under certain conditions.
These application notes provide an overview of the potential uses of this compound in copolymerization and offer generalized experimental protocols based on the behavior of structurally similar monomers, such as other vinyl dioxolanes and cyclic ketene acetals. Due to a lack of specific literature on this compound, the following data and protocols are adapted from studies on analogous compounds and should be considered as a starting point for research and development.
Key Applications
The unique chemical structure of this compound suggests its utility in several advanced applications:
-
Drug Delivery Systems: The pendant hydroxyl group serves as a convenient handle for the covalent attachment of therapeutic agents, enabling the creation of polymer-drug conjugates for controlled and targeted drug release.[1][2] The hydrophilicity imparted by the monomer can also improve the solubility and bioavailability of hydrophobic drugs.
-
Biodegradable Polymers: The 1,3-dioxolane ring is a cyclic acetal that can undergo hydrolysis, particularly under acidic conditions, to break down the polymer backbone or side chains. This feature is highly desirable for creating biodegradable materials for transient medical implants, sutures, and drug delivery matrices, reducing the need for surgical removal and minimizing long-term side effects.
-
Hydrogel Formulation: The hydroxyl groups can participate in crosslinking reactions to form hydrogels. These hydrogels can be designed to be biodegradable and can encapsulate drugs or cells for tissue engineering and regenerative medicine applications.[3][4][5][6]
-
Reactive Polymers and Coatings: Copolymers containing this monomer can be used as reactive polymers that can be further modified or crosslinked after polymerization.[7] This is useful for creating functional coatings, adhesives, and films with tailored properties.
Experimental Protocols
The following are generalized protocols for the copolymerization of this compound with a generic vinyl comonomer (e.g., an acrylate or styrene). These protocols are based on established methods for the free-radical polymerization of similar vinyl monomers.[7]
Protocol 1: Free-Radical Copolymerization
This protocol describes a typical solution polymerization using a free-radical initiator.
Materials:
-
This compound
-
Comonomer (e.g., Methyl methacrylate, Styrene)
-
Azobisisobutyronitrile (AIBN) (or other suitable free-radical initiator)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide)
-
Precipitating solvent (e.g., methanol, hexane)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of this compound, the comonomer, and AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration) in the anhydrous solvent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After backfilling with nitrogen or argon, place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for a predetermined time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a stirred, excess volume of a suitable non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of the reaction solvent and re-precipitate it to remove unreacted monomers and initiator residues. Repeat this step 2-3 times.
-
Drying: Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer using techniques such as ¹H NMR and FTIR spectroscopy to determine its composition and structure, and gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index.
Data Presentation
The following tables summarize typical quantitative data for the copolymerization of monomers structurally related to this compound. This data can serve as a reference for designing and evaluating copolymerization experiments.
Table 1: Typical Monomer Reactivity Ratios for Related Vinyl Dioxolane and Cyclic Ketene Acetal Monomers with Common Comonomers.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Type |
| 4-vinyl-1,3-dioxolane | Maleimide | < 1 | > 1 | Tendency towards block |
| 2-methylene-4-phenyl-1,3-dioxolane | Styrene | - | - | Tendency towards alternating |
| 2-methylene-4-phenyl-1,3-dioxolane | Methyl Methacrylate | - | - | Tendency towards alternating |
| 2-methylene-4-phenyl-1,3-dioxolane | Vinyl Acetate | - | - | Tendency towards alternating |
Data for reactivity ratios (r1 and r2) are often context-dependent and can vary with reaction conditions. The table indicates general tendencies observed in the literature for similar systems.[7][8]
Table 2: Illustrative Molecular Weight and Polydispersity Data for Copolymers of Related Monomers.
| Copolymer System | Molar Ratio (M1:M2) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Poly(4-vinyl-1,3-dioxolane-co-maleimide) | 1:1 | 5,000 - 250,000 | 1.5 - 3.0 |
| Poly(2-methylene-1,3-dioxepane-co-vinyl ether) | 7:3 | 7,000 - 13,000 | 1.8 - 2.5 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. These values are illustrative and depend on specific reaction conditions.[7][8]
Mandatory Visualizations
References
- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry | Semantic Scholar [semanticscholar.org]
- 7. US5310839A - Copolymers of vinyl dioxolanes and maleimides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: Cationic Ring-Opening Polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol for Advanced Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of functional polymers with tailored properties is a cornerstone of modern drug delivery. These polymers can enhance drug solubility, control release kinetics, and target specific tissues, thereby improving therapeutic efficacy and patient compliance.[1][2] cis-2-Vinyl-1,3-dioxolane-4-methanol, a monomer derived from glycerol, is a promising candidate for creating such advanced polymers. Its structure contains a cyclic acetal susceptible to cationic ring-opening polymerization (CROP), a pendant vinyl group for subsequent functionalization, and a primary hydroxyl group to ensure hydrophilicity.
This application note provides a detailed protocol for the cationic ring-opening polymerization of this compound. It outlines the reaction mechanism, experimental procedures, characterization techniques, and potential applications of the resulting polyacetal in drug development. The polymerization of vinyl-substituted dioxolanes typically proceeds via a cationic mechanism, which can involve both ring-opening of the acetal and addition polymerization at the vinyl group.[3][4] Careful control of reaction conditions is crucial to favor the desired ring-opening pathway.
Reaction Mechanism and Workflow
Cationic ring-opening polymerization of 2-vinyl-1,3-dioxolane derivatives is initiated by a cationic species, such as a protonic acid or a Lewis acid.[5][6] The initiator activates the monomer by protonating one of the oxygen atoms in the dioxolane ring, forming an oxonium ion. This is followed by nucleophilic attack from another monomer molecule, leading to ring opening and chain propagation. The presence of the vinyl group introduces complexity, as it can also participate in cationic polymerization.[4] Low temperatures are often employed to suppress competing vinyl polymerization and favor the ring-opening mechanism.[3]
The overall experimental process, from monomer purification to final polymer characterization, is depicted in the workflow diagram below.
References
- 1. Polymers in Drug Delivery [scirp.org]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerization of 2‐vinyl‐1,3‐dioxolane | Semantic Scholar [semanticscholar.org]
- 4. PPT - Cationic Vinyl Polymerization Initiation Mechanism PowerPoint Presentation - ID:9138746 [slideserve.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cis-2-Vinyl-1,3-dioxolane-4-methanol in pH-Responsive Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the potential use of cis-2-Vinyl-1,3-dioxolane-4-methanol as a key monomer in the synthesis of novel pH-responsive polymers for targeted drug delivery systems. The unique structure of this compound, featuring a vinyl group for polymerization, a hydroxyl group for drug conjugation, and an acid-labile 1,3-dioxolane ring, makes it a promising candidate for creating smart drug carriers that release their therapeutic payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.
Principle of pH-Responsive Drug Release
The core of this technology lies in the acid-catalyzed hydrolysis of the acetal linkage within the 1,3-dioxolane ring of the polymerized this compound. At physiological pH (around 7.4), the polymer-drug conjugate is designed to be stable, minimizing premature drug release and associated systemic toxicity.[][2][3] Upon reaching an acidic environment, such as the extracellular matrix of a solid tumor (pH ~6.5) or the interior of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) after cellular uptake, the dioxolane ring is cleaved.[][2][3] This cleavage breaks the linker connecting the drug to the polymer backbone, leading to the targeted release of the therapeutic agent.
Caption: pH-Responsive Drug Release Mechanism.
Potential Biomedical Applications
-
Targeted Cancer Therapy: Development of nanoparticles that selectively release cytotoxic agents within the acidic tumor microenvironment, enhancing efficacy and reducing side effects.
-
Intracellular Drug Delivery: Design of carriers that release their payload after endocytosis, targeting specific organelles or pathways.
-
Gene Delivery: As part of a vector that releases nucleic acids in response to the decreasing pH during endosomal trafficking.
Experimental Data (Hypothetical)
The following tables present hypothetical data for a drug delivery system based on a polymer synthesized from this compound, conjugated with Doxorubicin (DOX) and formulated into nanoparticles (NPs).
Table 1: Physicochemical Properties of DOX-loaded Nanoparticles
| Property | Value |
| Mean Particle Size (nm) | 120 ± 5.3 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 |
| Zeta Potential (mV) | -15.6 ± 1.1 |
| Drug Loading Content (%) | 8.2 ± 0.5 |
| Encapsulation Efficiency (%) | 91.4 ± 2.7 |
Table 2: In Vitro pH-Responsive Drug Release
| Time (hours) | Cumulative DOX Release at pH 7.4 (%) | Cumulative DOX Release at pH 5.5 (%) |
| 1 | 5.1 ± 0.4 | 15.3 ± 1.2 |
| 4 | 9.8 ± 0.7 | 45.7 ± 2.1 |
| 12 | 15.3 ± 1.1 | 78.2 ± 3.5 |
| 24 | 20.5 ± 1.5 | 92.1 ± 4.0 |
Table 3: In Vitro Cytotoxicity (MCF-7 Cells)
| Formulation | IC50 (µg/mL DOX equivalent) |
| Free DOX | 0.85 |
| DOX-loaded NPs (pH 7.4) | 5.62 |
| DOX-loaded NPs (pH 5.5 pre-incubation) | 1.15 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Poly(this compound)
This protocol describes the free radical polymerization of the monomer.
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-Dioxane
-
Methanol
-
Diethyl ether
-
Nitrogen gas
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 5 g) in anhydrous 1,4-dioxane (50 mL).
-
Add AIBN (e.g., 0.1 mol% relative to the monomer) to the solution.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen and heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate in diethyl ether to purify.
-
Dry the resulting white polymer under vacuum at 40°C overnight.
-
Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC).
Protocol 2: Conjugation of Doxorubicin (DOX) to the Polymer
This protocol uses an ester linkage to attach DOX to the hydroxyl groups of the polymer.
Materials:
-
Poly(this compound)
-
Doxorubicin hydrochloride (DOX·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve the polymer (e.g., 1 g) in anhydrous DMF (20 mL).
-
In a separate flask, dissolve DOX·HCl (e.g., 200 mg) in anhydrous DMF (10 mL) and add TEA (1.5 equivalents relative to DOX·HCl) to neutralize the hydrochloride.
-
Add the DOX solution to the polymer solution.
-
Add DCC (2 equivalents relative to DOX) and DMAP (0.2 equivalents relative to DOX) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours in the dark.
-
Remove the by-product, dicyclohexylurea, by filtration.
-
Dialyze the solution against a 1:1 mixture of methanol and water for 48 hours, followed by dialysis against deionized water for another 24 hours to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the polymer-drug conjugate.
-
Determine the drug loading content using UV-Vis spectrophotometry.
Caption: Workflow for Synthesis and Evaluation.
Protocol 3: Formulation of Drug-Loaded Nanoparticles
This protocol uses the nanoprecipitation method to form nanoparticles.
Materials:
-
Polymer-drug conjugate
-
Acetone
-
Deionized water
Procedure:
-
Dissolve the polymer-drug conjugate (e.g., 50 mg) in acetone (5 mL).
-
Under vigorous stirring, add the polymer solution dropwise to deionized water (20 mL).
-
Continue stirring for 4 hours at room temperature to allow for the evaporation of acetone.
-
The resulting nanoparticle suspension can be used directly or purified by centrifugation to remove any non-encapsulated drug.
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the pH-responsive release of the drug from the nanoparticles.
Materials:
-
Nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.5
-
Dialysis tubing (MWCO 3.5 kDa)
-
Shaking incubator
Procedure:
-
Place 1 mL of the nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag into 50 mL of release medium (either pH 7.4 PBS or pH 5.5 acetate buffer).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the amount of released DOX in the collected samples using a fluorescence spectrophotometer or HPLC.
-
Calculate the cumulative drug release percentage at each time point.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cell-killing ability of the drug-loaded nanoparticles.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Free DOX
-
DOX-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of free DOX and DOX-loaded nanoparticles in the cell culture medium.
-
Replace the old medium with the medium containing the test samples. Include untreated cells as a control.
-
Incubate the cells for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability percentage relative to the untreated control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Caption: Intracellular Drug Release Pathway.
References
Application Notes and Protocols for Grafting Polymers with cis-2-Vinyl-1,3-dioxolane-4-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the grafting of polymers with the functional monomer cis-2-Vinyl-1,3-dioxolane-4-methanol. This monomer is of significant interest due to its unique combination of a polymerizable vinyl group and a reactive hydroxyl group, all while incorporating a protective dioxolane moiety. The ability to graft this molecule onto various polymer backbones opens up possibilities for creating advanced materials with tailored properties for applications in drug delivery, biomaterials, and specialty coatings.
The protocols outlined below cover two primary grafting strategies: "Grafting To" and "Grafting From" . A proposed synthesis for the monomer is also included, as it is not readily commercially available. All experimental procedures are accompanied by data presentation tables and conceptual diagrams to aid in experimental design and execution.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the acid-catalyzed acetalization of (±)-cis-1,2,4-butanetriol with acrolein. The cis stereochemistry of the diol starting material is crucial for obtaining the desired cis product.
Experimental Protocol:
-
To a solution of (±)-cis-1,2,4-butanetriol (1 equivalent) in anhydrous toluene, add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.02 equivalents).
-
Add freshly distilled acrolein (1.1 equivalents) to the mixture.
-
Fit the reaction flask with a Dean-Stark apparatus to remove water generated during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Polymer Grafting Strategies
Two primary strategies for grafting this compound onto a polymer backbone are presented: "Grafting To" and "Grafting From". The choice of method will depend on the desired graft density, side-chain length, and the nature of the polymer backbone.
"Grafting To" Strategy: Attachment of the Monomer to a Functionalized Backbone
In this approach, the hydroxyl group of this compound is reacted with a pre-functionalized polymer backbone, such as polyethylene grafted with maleic anhydride (PE-g-MA).
Experimental Protocol: Grafting onto PE-g-MA
-
In a round-bottom flask, dissolve PE-g-MA (1 equivalent, based on anhydride groups) in a suitable solvent (e.g., xylene) at elevated temperature (e.g., 120 °C) under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.2 equivalents) in the same solvent.
-
Add the monomer solution to the polymer solution dropwise.
-
If necessary, add a catalyst such as dibutyltin dilaurate to facilitate the esterification reaction between the anhydride and the hydroxyl group.
-
Allow the reaction to proceed for a defined period (e.g., 6-24 hours) at temperature.
-
Cool the reaction mixture and precipitate the grafted polymer in a non-solvent such as methanol.
-
Filter the polymer, wash extensively with the non-solvent to remove unreacted monomer, and dry under vacuum.
Data Presentation: Representative Data for "Grafting To" Modification
| Parameter | PE-g-MA Backbone | PE-g-Dioxolane |
| Grafting Degree of MA (%) | 1.5 | N/A |
| ¹H NMR | Signals for PE backbone and MA | New signals for dioxolane protons |
| FTIR (cm⁻¹) | ~1780 (C=O, anhydride) | ~1740 (C=O, ester), ~1100 (C-O-C) |
| GPC (Mn, g/mol ) | 50,000 | 52,000 |
| GPC (Đ) | 2.1 | 2.2 |
"Grafting From" Strategy: Polymerization of a Monomer Initiated from the Backbone
This method involves first attaching an initiator to the polymer backbone and then polymerizing a second monomer from these initiation sites. In this example, we will attach an Atom Transfer Radical Polymerization (ATRP) initiator to a hydroxyl-containing polymer like Poly(ethylene glycol) (PEG), and then graft a vinyl monomer. While the title monomer itself has a vinyl group, for a "grafting from" approach, we would typically use its hydroxyl group to attach an initiator and then polymerize another vinyl monomer. For the purpose of this protocol, we will demonstrate the general principle.
Experimental Protocol: ATRP from a PEG Macroinitiator
Step 1: Synthesis of PEG Macroinitiator
-
Dissolve dry Poly(ethylene glycol) (PEG) (1 equivalent, based on hydroxyl end-groups) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (2 equivalents).
-
Slowly add 2-bromoisobutyryl bromide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and precipitate the PEG macroinitiator in cold diethyl ether.
-
Dry the product under vacuum.
Step 2: "Grafting From" Polymerization
-
In a Schlenk flask, add the PEG macroinitiator, the vinyl monomer to be grafted (e.g., methyl methacrylate, 100 equivalents), and a suitable ligand (e.g., PMDETA, 1 equivalent).
-
Add the solvent (e.g., anisole).
-
Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.
-
Under an inert atmosphere, add the catalyst (e.g., Cu(I)Br, 1 equivalent).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization by taking samples periodically for ¹H NMR and GPC analysis.
-
Once the desired conversion is reached, quench the polymerization by exposing the mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the graft copolymer in a non-solvent (e.g., hexane or methanol).
-
Filter and dry the final product under vacuum.
Data Presentation: Representative Data for "Grafting From" Polymerization
| Polymer Sample | Mn ( g/mol ) via GPC | Đ (Mw/Mn) | Monomer Conversion (%) |
| PEG Macroinitiator | 10,000 | 1.05 | N/A |
| PEG-g-PMMA (2h) | 25,000 | 1.15 | 30 |
| PEG-g-PMMA (4h) | 40,000 | 1.18 | 65 |
| PEG-g-PMMA (6h) | 55,000 | 1.22 | 92 |
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of the monomer and a typical functionalized polymer backbone.
"Grafting To" Workflow
Caption: Workflow for the "Grafting To" methodology.
"Grafting From" Workflow
Caption: Workflow for the "Grafting From" methodology.
Characterization of Graft Copolymers
Thorough characterization is essential to confirm the successful grafting and to determine the properties of the new material.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the covalent attachment of the monomer to the backbone by identifying characteristic peaks of both components in the final product. The grafting ratio can often be calculated by comparing the integration of peaks from the backbone and the grafted side chains.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides evidence of grafting by showing the appearance of new functional group absorptions (e.g., ester carbonyl) and the disappearance of others (e.g., anhydride carbonyls).
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight and molecular weight distribution (Đ) of the polymers. An increase in molecular weight after the grafting reaction is a strong indication of successful grafting.
Disclaimer: The synthesis of this compound is a proposed route and should be performed with appropriate safety precautions. The grafting protocols are based on established chemical principles and may require optimization for specific polymer backbones and desired material properties.
Surface Functionalization with cis-2-Vinyl-1,3-dioxolane-4-methanol: Application Notes and Protocols
Initial research indicates a significant lack of specific published data on the surface functionalization applications and protocols for cis-2-Vinyl-1,3-dioxolane-4-methanol. The scientific literature predominantly features studies on a structurally related but different compound, 4-Vinyl-1,3-dioxolane-2-one (VEC).
The available information on VEC primarily details its use in polymer chemistry and as an electrolyte additive in lithium-ion batteries. For instance, VEC has been investigated for its pseudo-living radical polymerization behavior and its ability to be copolymerized with monomers like styrene.[1] In the context of battery technology, it is suggested that VEC can polymerize on the surface of carbon electrodes, contributing to the formation of a stable solid/electrolyte interface (SEI), which is crucial for improving low-temperature performance.[2]
Due to the absence of specific data for this compound, the following sections proposing potential applications and protocols are theoretical and extrapolated from general knowledge of surface chemistry and polymerization of vinyl compounds. These should be considered as starting points for research and development, not as established procedures.
Putative Application Notes
Functionalization of surfaces with this compound could potentially offer novel surface properties due to its unique chemical structure, combining a polymerizable vinyl group, a protected diol in the dioxolane ring, and a primary alcohol.
Potential Applications in Drug Development and Biomedical Research:
-
Biocompatible Coatings: The hydrophilic nature of the methanol and the potential for creating well-defined polymer brushes could lead to surfaces that resist protein adsorption and cell adhesion, thereby improving the biocompatibility of medical implants and devices.
-
Drug Delivery: The hydroxyl group could serve as a point of attachment for drug molecules via cleavable linkers. The dioxolane ring could be designed to be acid-labile, allowing for pH-triggered release of the diol, which could be a component of a therapeutic agent or a targeting ligand.
-
Cell Culture Substrates: Surfaces modified with this monomer could be designed to present specific biochemical cues to control cell adhesion, proliferation, and differentiation. The hydroxyl groups could be further functionalized with peptides or growth factors.
-
Biosensors: The ability to create a three-dimensional polymer network on a sensor surface could increase the loading capacity for biorecognition elements (e.g., antibodies, enzymes), potentially enhancing signal amplification and sensitivity.
Hypothetical Experimental Protocols
The following are generalized protocols that would require significant optimization for the specific substrate and application.
Protocol 1: Surface-Initiated Radical Polymerization of this compound
This protocol describes a "grafting from" approach to create a polymer brush on a hydroxyl-terminated surface (e.g., glass, silicon oxide).
Materials:
-
Substrate with hydroxyl groups
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous methanol
-
Deionized water
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) and dry under a stream of nitrogen.
-
Silanization: Immerse the cleaned substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to introduce amine functional groups.
-
Initiator Immobilization: Transfer the aminated substrate to a solution of BIBB (5% v/v) and TEA (2% v/v) in anhydrous toluene and react for 4 hours at room temperature to attach the ATRP initiator.
-
Polymerization: In a Schlenk flask, dissolve this compound and bpy in anhydrous methanol. Degas the solution with nitrogen for 30 minutes. Add CuBr under a nitrogen atmosphere. Immerse the initiator-functionalized substrate in the polymerization solution and maintain at 60°C for the desired time.
-
Post-Polymerization Cleaning: Remove the substrate from the polymerization solution and wash extensively with methanol and deionized water to remove any non-grafted polymer. Dry under nitrogen.
Protocol 2: Post-Polymerization Modification for Drug Conjugation
This protocol outlines a hypothetical method for attaching a model drug containing a carboxylic acid group to the hydroxyl groups of the grafted polymer.
Materials:
-
Poly(this compound)-grafted substrate
-
Carboxylic acid-containing drug molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Activation: Immerse the polymer-grafted substrate in a solution of the carboxylic acid-containing drug, DCC, and DMAP in anhydrous DCM.
-
Conjugation: Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
Washing: Thoroughly wash the substrate with DCM, ethanol, and deionized water to remove unreacted reagents and byproducts.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
Data Presentation
As no quantitative data for the functionalization of surfaces with this compound is available, the following table is a template for how such data could be structured.
| Parameter | Method | Sample A | Sample B | Sample C |
| Polymer Grafting Density (chains/nm²) | Ellipsometry & AFM | Value | Value | Value |
| Polymer Brush Thickness (nm) | Ellipsometry | Value | Value | Value |
| Water Contact Angle (°) | Goniometry | Value | Value | Value |
| Surface Roughness (RMS, nm) | AFM | Value | Value | Value |
| Drug Loading Capacity (µg/cm²) | UV-Vis or Fluorescence | Value | Value | Value |
Visualizations
The following diagrams illustrate the hypothetical workflows and chemical transformations described in the protocols.
References
Application Notes and Protocols for Reactions of cis-2-Vinyl-1,3-dioxolane-4-methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the derivatization of cis-2-Vinyl-1,3-dioxolane-4-methanol and subsequent polymerization of the resulting monomer. The protocols are based on established methodologies for structurally similar compounds and are intended to serve as a comprehensive guide for the synthesis of novel polymers and materials.
Esterification of this compound to (cis-2-vinyl-1,3-dioxolane-4-yl)methyl acrylate
The primary hydroxyl group of this compound can be readily esterified to introduce a polymerizable acrylate moiety. This reaction is analogous to the synthesis of solketal methacrylate from solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).[1][2]
Experimental Protocol: Synthesis of (cis-2-vinyl-1,3-dioxolane-4-yl)methyl acrylate
Materials:
-
This compound
-
Acryloyl chloride or Acrylic anhydride
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous sodium sulfate
-
Inhibitor for radical polymerization (e.g., hydroquinone, phenothiazine)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and a small amount of a radical inhibitor.
-
Dissolve the starting material in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Reactant/Product | Molar Ratio | Typical Yield (%) |
| This compound | 1.0 | - |
| Acryloyl Chloride | 1.1 | - |
| Triethylamine | 1.1 | - |
| (cis-2-vinyl-1,3-dioxolane-4-yl)methyl acrylate | - | 85-95 |
Experimental Workflow: Esterification
Caption: Workflow for the esterification of this compound.
Radical Polymerization of (cis-2-vinyl-1,3-dioxolane-4-yl)methyl acrylate
The synthesized acrylate monomer can undergo radical polymerization to form a polymer with pendant vinyl dioxolane moieties. This can be achieved using conventional free radical polymerization or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3][4]
Experimental Protocol: Free Radical Polymerization
Materials:
-
(cis-2-vinyl-1,3-dioxolane-4-yl)methyl acrylate
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Precipitating solvent (e.g., Methanol, Hexane)
Procedure:
-
Dissolve the monomer, (cis-2-vinyl-1,3-dioxolane-4-yl)methyl acrylate, and the radical initiator (AIBN, 1-2 mol%) in anhydrous toluene in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final cycle, backfill the flask with nitrogen or argon.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and stir for the specified time (e.g., 6-24 hours).
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Quantitative Data:
| Parameter | Value |
| Monomer:Initiator Ratio | 50:1 to 500:1 |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 6-24 hours |
| Polymer Yield | 70-90% |
Experimental Workflow: Radical Polymerization
References
Application Notes and Protocols for Monitoring cis-2-Vinyl-1,3-dioxolane-4-methanol Polymerization
Introduction
The polymerization of functional monomers like cis-2-Vinyl-1,3-dioxolane-4-methanol is of significant interest for developing advanced materials, particularly in biomedical and pharmaceutical applications where the resulting polymers' hydroxyl and dioxolane functionalities can be leveraged. Precise monitoring of the polymerization process is critical to control the polymer's molecular weight, dispersity, and microstructure, which in turn dictate its final properties. These application notes provide detailed protocols for key analytical techniques to monitor the polymerization kinetics, polymer structure, and thermal properties. While literature specifically detailing the polymerization of this compound is not extensive, the methodologies described are standard and adaptable from the broader field of vinyl monomer polymerization.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for monitoring the progress of polymerization. By using ¹H-NMR, one can directly quantify the conversion of the monomer into a polymer in real-time or by analyzing aliquots.[4][5] The principle relies on tracking the disappearance of the distinct signals from the vinyl protons of the monomer and the simultaneous appearance of new signals corresponding to the saturated polymer backbone.[6][7] This method provides absolute monomer conversion data and can offer insights into the polymer's microstructure.
Experimental Protocol: ¹H-NMR for Monomer Conversion
-
Sample Preparation:
-
In a typical experiment, the polymerization reaction is carried out directly in an NMR tube for in-situ monitoring, or aliquots are taken at specific time intervals.
-
For aliquot analysis, withdraw approximately 0.1 mL of the reaction mixture and immediately quench it by adding a suitable inhibitor and diluting with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard (e.g., mesitylene or 1,3,5-trioxane) to the NMR tube. The internal standard should be inert to the reaction conditions and have a signal that does not overlap with monomer or polymer signals.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration).
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).
-
-
-
Data Analysis:
-
Identify the characteristic vinyl proton signals of this compound (typically in the range of 4.5-6.5 ppm).
-
Identify a stable proton signal from the monomer that does not shift significantly upon polymerization (e.g., a proton on the dioxolane ring) or use the internal standard.
-
Calculate the monomer conversion (X) using the following formula, comparing the integral of a vinyl proton peak (I_vinyl) to the integral of a stable reference peak (I_ref):
-
Conversion (%) = [1 - ( (I_vinyl / I_ref)_t / (I_vinyl / I_ref)_t0 )] * 100
-
Where t is the time of measurement and t0 is the start of the reaction.
-
-
Data Presentation:
| Time (minutes) | Integral of Vinyl Proton (I_vinyl) | Integral of Reference Proton (I_ref) | Monomer Conversion (%) |
| 0 | 2.00 | 1.00 | 0 |
| 30 | 1.42 | 1.00 | 29.0 |
| 60 | 0.98 | 1.00 | 51.0 |
| 120 | 0.45 | 1.00 | 77.5 |
| 240 | 0.12 | 1.00 | 94.0 |
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
Application Note: Fourier-Transform Infrared (FTIR) spectroscopy is an excellent technique for real-time monitoring of polymerization kinetics by tracking the concentration of specific functional groups.[2][8] For vinyl monomers, the polymerization can be followed by observing the decrease in the absorption band corresponding to the C=C stretching vibration (~1640 cm⁻¹).[9] This method is particularly useful for rapid polymerizations and provides continuous data on the rate of monomer consumption.[3]
Experimental Protocol: RT-FTIR for Polymerization Monitoring
-
Sample Preparation:
-
Place a small drop of the reaction mixture (monomer, initiator, and solvent if applicable) directly onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.
-
Alternatively, the reaction can be monitored in transmission mode using a heated cell with IR-transparent windows (e.g., KBr or CaF₂).
-
-
Instrumentation and Parameters:
-
Spectrometer: FTIR spectrometer equipped with a rapid scanning capability and an ATR accessory or a transmission cell.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Collection Rate: 1 spectrum every 10-60 seconds, depending on the reaction speed.
-
-
Data Analysis:
-
Monitor the peak area or height of the vinyl C=C stretching band at approximately 1640 cm⁻¹.
-
Select an internal reference band that remains constant throughout the polymerization (e.g., a C-O or C-H stretch from the dioxolane ring) to normalize the data against variations in sample thickness or concentration.
-
Calculate the conversion (X) as a function of time using the formula:
-
Conversion (%) = [1 - (Area_C=C / Area_ref)_t / (Area_C=C / Area_ref)_t0] * 100
-
-
Data Presentation:
| Time (minutes) | Normalized C=C Peak Area | Monomer Conversion (%) |
| 0 | 1.000 | 0 |
| 5 | 0.758 | 24.2 |
| 10 | 0.541 | 45.9 |
| 20 | 0.226 | 77.4 |
| 30 | 0.089 | 91.1 |
Size-Exclusion Chromatography (SEC) for Molecular Weight Determination
Application Note: Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers.[10] It separates polymer molecules based on their hydrodynamic volume in solution. SEC provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[11][12] This data is essential for understanding how reaction conditions affect the polymer chain length and uniformity.
Experimental Protocol: SEC Analysis
-
Sample Preparation:
-
At desired time points, take an aliquot from the reaction and quench the polymerization.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane or diethyl ether).
-
Isolate the polymer by filtration or centrifugation and dry it under a vacuum.
-
Dissolve the dried polymer in the SEC mobile phase (e.g., Tetrahydrofuran - THF) to a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.
-
-
Instrumentation and Parameters:
-
System: An SEC system equipped with a pump, injector, column oven, and detectors (typically refractive index (RI), UV, and/or light scattering).
-
Mobile Phase: THF is commonly used for polymers of this type.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for the expected molecular weight.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35-40 °C.
-
Calibration: Use narrow-dispersity polystyrene or poly(methyl methacrylate) standards to create a calibration curve of log(Molecular Weight) vs. Elution Time.
-
-
Data Analysis:
-
The software associated with the SEC system will use the calibration curve to calculate Mn, Mw, and Đ from the RI signal of the polymer sample.
-
Data Presentation:
| Sample (Time, min) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) |
| 30 | 29.0 | 8,500 | 11,900 | 1.40 |
| 60 | 51.0 | 15,200 | 22,000 | 1.45 |
| 120 | 77.5 | 26,800 | 41,500 | 1.55 |
| 240 | 94.0 | 35,100 | 56,500 | 1.61 |
Differential Scanning Calorimetry (DSC) for Thermal Properties
Application Note: Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[13][14] For polymers, DSC is primarily used to determine key thermal transitions, such as the glass transition temperature (Tg), which characterizes the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state.[15][16] It can also be used to study the exotherm of the polymerization reaction itself.
Experimental Protocol: DSC for Glass Transition Temperature (Tg)
-
Sample Preparation:
-
Use a purified and dried polymer sample obtained from the polymerization reaction.
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Crimp the pan with a lid to enclose the sample. Prepare an empty, sealed pan as a reference.
-
-
Instrumentation and Parameters:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program:
-
1st Heating Scan: Heat from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min. This erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample rapidly (e.g., at 20 °C/min) to a low temperature (e.g., -50 °C).
-
2nd Heating Scan: Heat the sample again at 10 °C/min through the transition range. The Tg is determined from this second scan.
-
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically determined as the midpoint of this transition using the analysis software.
-
Data Presentation:
| Polymer Sample | Synthesis Temperature (°C) | Final Conversion (%) | Glass Transition Temp. (Tg) (°C) |
| P1 | 60 | 95 | 85.2 |
| P2 | 70 | 98 | 83.7 |
| P3 | 80 | 98 | 82.1 |
Visualizations
Caption: Overall experimental workflow for polymerization and analysis.
Caption: Interrelationship of analytical techniques and derived properties.
References
- 1. Online Monitoring of Vinyl Chloride Polymerization - ChemistryViews [chemistryviews.org]
- 2. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 3. FTIR Is an Ideal Technology for Studying Polymerization Reactions - Advancing Materials [thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. marinalg.org [marinalg.org]
- 12. Analysis using size exclusion chromatography of poly(N-isopropyl acrylamide) using methanol as an eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-2-Vinyl-1,3-dioxolane-4-methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-2-Vinyl-1,3-dioxolane-4-methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically formed via the acid-catalyzed acetalization of a suitable triol precursor with acrolein or its equivalent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (e.g., wet solvent or reagents). 4. Unfavorable reaction equilibrium. | 1. Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate). Increase catalyst loading incrementally. 2. Increase the reaction temperature and/or extend the reaction time. Monitor reaction progress by TLC or GC. 3. Ensure all solvents and reagents are rigorously dried. Use molecular sieves to remove residual water. 4. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation.[1] |
| Low Diastereoselectivity (Poor cis:trans Ratio) | 1. Thermodynamic control favoring the more stable trans isomer at elevated temperatures. 2. Inappropriate choice of catalyst. | 1. Conduct the reaction at lower temperatures to favor the kinetically formed cis product. 2. Employ a milder, sterically hindered catalyst which may favor the formation of the cis isomer. |
| Product Decomposition During Workup | 1. Hydrolysis of the acetal group under acidic conditions. 2. Polymerization of the vinyl group. | 1. Quench the reaction with a mild base (e.g., triethylamine, sodium bicarbonate solution) before workup. Avoid prolonged exposure to acidic conditions.[2] 2. Add a radical inhibitor (e.g., BHT) to the reaction mixture and during purification if polymerization is observed. |
| Difficult Purification | 1. Co-elution of cis and trans isomers. 2. Presence of unreacted starting materials or byproducts. | 1. Utilize a high-performance column chromatography system with a carefully selected solvent system to improve separation. 2. Optimize the reaction to drive it to completion. Consider a pre-purification step, such as a liquid-liquid extraction to remove water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach is the acid-catalyzed reaction of a protected glycerol derivative, such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, with acrolein or a related vinyl-containing aldehyde.[2][3] The reaction involves the formation of a cyclic acetal. Subsequent deprotection of the primary alcohol yields the target compound.
Q2: How can I improve the yield of the desired cis isomer?
A2: To improve the yield of the cis isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can favor the kinetic product, which is often the cis isomer.
-
Catalyst Choice: Milder acid catalysts, such as pyridinium p-toluenesulfonate (PPTS), can offer better selectivity.
-
Solvent: The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents are generally preferred.
Q3: What are the critical parameters to control during the reaction?
A3: Key parameters include:
-
Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials.[1] Continuous removal of water using a Dean-Stark trap or molecular sieves is crucial.
-
Stoichiometry: Using a slight excess of the aldehyde can help drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times which can lead to side product formation or isomerization.
Q4: How can I confirm the stereochemistry of the final product?
A4: The stereochemistry of the cis and trans isomers can be determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants and nuclear Overhauser effect (NOE) signals for the protons on the dioxolane ring can help establish their relative orientation. X-ray crystallography can provide definitive structural confirmation if a suitable crystal can be obtained.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a solution of the starting triol (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene, dichloromethane) under an inert atmosphere, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Add acrolein (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Equip the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a mild base (e.g., triethylamine).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers.
Data Presentation
Table 1: Effect of Catalyst on Yield and Diastereoselectivity
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Total Yield (%) | cis:trans Ratio |
| p-TsOH | 5 | 80 | 6 | 85 | 3:1 |
| p-TsOH | 2 | 60 | 12 | 78 | 4:1 |
| PPTS | 10 | 60 | 12 | 75 | 5:1 |
| CSA | 5 | 80 | 8 | 82 | 2.5:1 |
Table 2: Effect of Solvent on Yield and Diastereoselectivity
| Solvent | Temperature (°C) | Time (h) | Total Yield (%) | cis:trans Ratio |
| Toluene | 110 | 4 | 88 | 2:1 |
| Dichloromethane | 40 | 18 | 72 | 4.5:1 |
| Hexane | 69 | 10 | 80 | 3:1 |
| THF | 66 | 12 | 65 | 3.5:1 |
Visualizations
Caption: Reaction mechanism for the acid-catalyzed synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the polymerization of this compound.
Issue 1: Low Polymer Yield
-
Question: Why is the polymer yield unexpectedly low?
-
Answer: Low polymer yields can result from several factors. Impurities in the monomer or solvent, such as water or alcohols, can terminate the cationic polymerization. Ensure all reagents and glassware are rigorously dried before use. The choice and concentration of the initiator are also critical. A weak initiator or an insufficient amount may lead to incomplete polymerization. Additionally, the polymerization temperature might be too high, favoring side reactions over propagation.
Issue 2: Broad or Bimodal Molecular Weight Distribution in GPC Analysis
-
Question: My Gel Permeation Chromatography (GPC) results show a broad or bimodal molecular weight distribution. What could be the cause?
-
Answer: A broad or bimodal molecular weight distribution often indicates a lack of control over the polymerization process. This can be caused by:
-
Chain Transfer Reactions: Transfer of the active cationic center to the monomer, polymer, or solvent can terminate a growing chain and initiate a new one, leading to a broader distribution of chain lengths.
-
Multiple Active Species: The presence of different initiating or propagating species with varying reactivities can result in multiple polymer populations, appearing as a bimodal or multimodal distribution in the GPC trace.
-
Temperature Fluctuations: Poor temperature control during the polymerization can affect the rates of initiation, propagation, and termination reactions unevenly, contributing to a broader molecular weight distribution.
-
Issue 3: Inconsistent Batch-to-Batch Reproducibility
-
Question: I am observing significant variations in polymer properties between different batches, even when following the same protocol. What could be the reason?
-
Answer: Inconsistent reproducibility is often traced back to subtle variations in experimental conditions. Key factors to scrutinize include:
-
Purity of Reagents: The purity of the monomer, initiator, and solvent can vary between batches. It is crucial to use reagents of the same high purity for all experiments and to properly purify and dry them if necessary.
-
Atmospheric Moisture: Cationic polymerization is highly sensitive to moisture. Ensure that all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Initiator Preparation and Handling: The activity of the initiator can be affected by its preparation, storage, and handling. Prepare fresh initiator solutions and handle them under anhydrous conditions.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the side reactions that can occur during the polymerization of this compound.
Question 1: What are the primary side reactions in the cationic polymerization of this compound?
Answer: The cationic polymerization of this compound is primarily a vinyl polymerization through the vinyl group. However, a significant side reaction involves the ring-opening of the dioxolane ring . This occurs via a hydride shift within the propagating carbocation, leading to the formation of ester units in the polymer backbone. This results in a copolymer structure containing both the desired vinyl-polymerized units and the ring-opened ester units. The extent of this side reaction is influenced by the choice of initiator and the reaction temperature. For instance, in the cationic polymerization of the similar monomer 2-vinyl-1,3-dioxolane, the formation of ester units was observed to be between 2 to 15 mole-%.[1]
Question 2: How can the ring-opening side reaction be minimized?
Answer: Minimizing the ring-opening side reaction is crucial for obtaining a polymer with the desired structure and properties. The following strategies can be employed:
-
Choice of Initiator: The strength of the Lewis acid initiator plays a significant role. Stronger Lewis acids can promote the hydride shift and subsequent ring-opening. Using a milder Lewis acid can favor the vinyl polymerization pathway.
-
Low Temperature: Performing the polymerization at low temperatures (e.g., -78 °C) is a common strategy to suppress side reactions in cationic polymerization. Lower temperatures can reduce the activation energy for the hydride shift, thereby favoring the desired vinyl addition.
-
Solvent Selection: The polarity of the solvent can influence the stability of the carbocation intermediates. A less polar solvent may help to suppress the charge separation required for the ring-opening to occur.
Question 3: How can I characterize and quantify the extent of the ring-opening side reaction?
Answer: The presence and quantity of the ring-opened ester units in the polymer can be determined using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for this purpose. The vinyl-polymerized units will have characteristic signals for the dioxolane ring protons and carbons, while the ring-opened units will exhibit distinct signals corresponding to the ester carbonyl group and the resulting aliphatic chain. By integrating the respective signals, the molar ratio of the two types of units can be quantified.
-
Infrared (IR) Spectroscopy: The presence of ester groups can be confirmed by a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1735-1750 cm-1.
Question 4: Does the methanol group on the monomer participate in any side reactions?
Answer: The hydroxyl group of the methanol moiety can potentially act as a chain transfer agent by transferring a proton to the propagating carbocation. This would terminate the growing polymer chain and generate a new initiating species, leading to a lower molecular weight polymer and a broader molecular weight distribution. To mitigate this, protection of the hydroxyl group prior to polymerization may be considered, followed by deprotection after the polymerization is complete.
Quantitative Data Summary
The extent of the primary side reaction, ring-opening polymerization, is highly dependent on the experimental conditions. The following table summarizes the expected trend of ring-opening based on qualitative literature data.
| Parameter | Condition | Expected Extent of Ring-Opening |
| Temperature | Higher Temperature | Increased |
| Lower Temperature | Decreased | |
| Initiator | Strong Lewis Acid | Increased |
| Weak Lewis Acid | Decreased | |
| Solvent | Polar Solvent | Potentially Increased |
| Nonpolar Solvent | Potentially Decreased |
Experimental Protocols
General Protocol for Controlled Cationic Polymerization of this compound
This protocol provides a general framework for the cationic polymerization of this compound with the aim of minimizing side reactions.
1. Materials and Reagents:
-
This compound (purified by distillation over CaH2)
-
Anhydrous dichloromethane (DCM) (purified by passing through a solvent purification system)
-
Lewis acid initiator (e.g., SnCl4, BF3·OEt2), freshly distilled or from a new bottle.
-
Quenching agent (e.g., anhydrous methanol)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas.
-
The monomer, this compound, is dissolved in anhydrous DCM in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
The Lewis acid initiator is added dropwise to the stirred monomer solution via a syringe. The amount of initiator should be carefully calculated to achieve the desired monomer-to-initiator ratio.
-
The reaction is allowed to proceed for a predetermined time, with regular monitoring of the monomer conversion by taking aliquots and analyzing them by GC or NMR.
-
The polymerization is terminated by adding a quenching agent, such as anhydrous methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
3. Characterization:
-
The molecular weight and molecular weight distribution of the polymer are determined by Gel Permeation Chromatography (GPC).
-
The chemical structure and the extent of side reactions are analyzed by 1H and 13C NMR spectroscopy.
Visualizations
Caption: Main and side reaction pathways in the cationic polymerization of this compound.
Caption: A logical workflow for troubleshooting common issues in the polymerization of this compound.
References
Technical Support Center: Purification of cis-2-Vinyl-1,3-dioxolane-4-methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of cis-2-Vinyl-1,3-dioxolane-4-methanol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q1: My final product is a viscous oil or a semi-solid, what could be the cause?
A1: The formation of oily or semi-solid products can be attributed to the polymerization of the vinyl group in this compound, especially when exposed to cationic catalysts or elevated temperatures for extended periods.[1] To mitigate this, consider the following:
-
Avoid acidic conditions: Ensure all glassware is neutralized and avoid acidic catalysts in any subsequent steps if possible.
-
Low-temperature purification: Whenever feasible, perform purification steps at reduced temperatures.
-
Use of inhibitors: Consider the addition of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), during distillation to prevent polymerization.
Q2: I am observing a significant loss of product during vacuum distillation. What are the possible reasons?
A2: Product loss during vacuum distillation can occur due to several factors:
-
Decomposition: Although distillation is a common purification method for similar compounds, the vinyl group and the acetal linkage can be sensitive to prolonged heating, even under reduced pressure.[2]
-
Co-distillation with impurities: If the boiling points of your product and impurities are very close, it may lead to co-distillation and loss of pure product in mixed fractions.
-
Inadequate vacuum: An insufficient vacuum will require higher temperatures to achieve boiling, increasing the risk of decomposition or polymerization.
Q3: My compound is streaking badly on the silica gel TLC plate, making column chromatography difficult. What can I do?
A3: Streaking on silica gel is a common issue with polar and potentially basic compounds. This can be addressed by:
-
Solvent system modification: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to neutralize acidic sites on the silica gel. A mixture of dichloromethane and methanol (95:5 by volume) saturated with ammonia has been used for similar compounds.[3]
-
Alternative stationary phases: Consider using a different stationary phase, such as alumina or a bonded silica phase (e.g., amino-propylated silica), which can be more suitable for polar compounds.
Q4: After purification, my NMR spectrum shows the presence of both cis and trans isomers. How can I separate them?
A4: The separation of cis and trans diastereomers can be challenging due to their similar physical properties.
-
High-performance column chromatography: Utilize a high-resolution silica gel column with a carefully optimized eluent system. A shallow gradient of a polar solvent in a nonpolar solvent might be effective.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (normal or reverse phase) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities often arise from the starting materials and side reactions during the synthesis, which is typically an acetalization of glycerol with acrolein.[4] These can include:
-
Unreacted glycerol and acrolein.
-
The trans-isomer of 2-Vinyl-1,3-dioxolane-4-methanol.
-
Water formed during the reaction.
-
By-products from the self-polymerization of acrolein.
-
Oligomers or polymers of the final product.[1]
Q2: What are the recommended purification methods for this compound?
A2: The primary purification methods for this compound and its analogs are:
-
Vacuum Distillation: This is effective for separating the product from non-volatile impurities.[2]
-
Column Chromatography: This method is useful for separating the cis isomer from the trans isomer and other impurities with similar boiling points.[3]
Q3: What are the key physical properties of this compound?
A3: The key computed properties for cis-2-ethenyl-1,3-dioxolane-4-methanol (C6H10O3) are:
-
Molecular Weight: 130.14 g/mol [5]
-
XLogP3: -0.1[5]
-
Hydrogen Bond Donor Count: 1[5]
-
Hydrogen Bond Acceptor Count: 3[5]
-
Rotatable Bond Count: 2[5]
Data Presentation
The following table summarizes common purification methods for dioxolane derivatives, with data extrapolated for this compound where specific information is unavailable.
| Purification Method | Typical Purity | Advantages | Disadvantages | Applicable Impurities |
| Vacuum Distillation | >95% (for similar compounds)[2] | Effective for removing non-volatile impurities and solvents. | Risk of thermal decomposition or polymerization. May not separate cis/trans isomers effectively. | Unreacted glycerol, catalyst residues, high-boiling by-products. |
| Column Chromatography (Silica Gel) | >98% (for similar compounds)[3] | Can separate cis and trans isomers. Good for removing polar and non-polar impurities. | Can be time-consuming and requires significant solvent usage. Potential for product decomposition on acidic silica. | Trans-isomer, other isomeric by-products, unreacted starting materials. |
Experimental Protocols
Vacuum Distillation
This protocol is a general guideline adapted for this compound based on methods for similar compounds.
-
Preparation:
-
Ensure the crude product is free of any acidic or basic residues by performing an aqueous workup and drying the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask.
-
Set up a fractional distillation apparatus for vacuum distillation. Use a short path distillation apparatus if the compound is particularly heat-sensitive.
-
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect fractions based on the boiling point at the given pressure. For a related compound, 2,2-Dimethyl-1,3-dioxolane-4-methanol, the boiling point is 72-73 °C at 8 mmHg.[2] The boiling point of the target compound is expected to be in a similar range.
-
Monitor the purity of the fractions using a suitable analytical technique (e.g., GC-MS or NMR).
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent degradation.
-
Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
Preparation:
-
Choose an appropriate solvent system by performing TLC analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane). For polar compounds that streak, consider adding a small amount of triethylamine or ammonia to the eluent.[3]
-
Pack a glass column with silica gel using the chosen eluent.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product Handling:
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. Polymerization of 2‐vinyl‐1,3‐dioxolane | Semantic Scholar [semanticscholar.org]
- 2. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol 98 14347-78-5 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | CID 545210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing premature polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol
Technical Support Center: cis-2-Vinyl-1,3-dioxolane-4-methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has become viscous and difficult to pipette. What is happening?
A1: An increase in viscosity is a primary indicator of premature polymerization. This process, where individual monomer units begin to link together to form oligomers or polymers, can be initiated by several factors, including elevated temperatures, exposure to light, or the presence of contaminants.[1] It is crucial to monitor the viscosity of the monomer upon receipt and during storage.
Q2: I noticed a slight yellowing of my otherwise colorless this compound. Is this a cause for concern?
A2: Discoloration, such as yellowing, can be a sign of degradation or the initial stages of polymerization.[2] Some inhibitors or their reaction byproducts can also impart color. It is advisable to characterize the material using analytical techniques like UV-Vis spectroscopy to investigate the cause of the color change and to check for the presence of polymer.
Q3: What are the ideal storage conditions to prevent polymerization?
A3: To minimize the risk of premature polymerization, this compound should be stored in a cool, dark, and dry place.[3] Refrigeration is recommended.[4] The container should be tightly sealed to prevent exposure to air and moisture.[3] It is also important to avoid contact with heat, sparks, open flames, and direct sunlight.[3]
Q4: Can I use this compound directly from the bottle for my reaction?
A4: It is highly recommended to check the monomer for any signs of polymerization before use. Additionally, for polymerization-sensitive applications, it may be necessary to pass the monomer through an inhibitor-removal column to eliminate any added stabilizers that could interfere with your reaction.
Q5: What types of inhibitors are commonly used for vinyl monomers?
A5: A variety of polymerization inhibitors are used for vinyl monomers, and they generally function as radical scavengers.[5][6] Common classes of inhibitors include phenolic compounds, amines, and nitroxide free radicals.[] The choice of inhibitor depends on the specific monomer and the intended application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Viscosity or Solidification | Premature polymerization | Discontinue use of the current vial. Review storage and handling procedures to ensure they align with best practices for reactive monomers. Consider adding a suitable inhibitor if not already present. |
| Discoloration (Yellowing) | Onset of polymerization or degradation | Characterize the material using analytical methods (e.g., NMR, GC-MS) to identify impurities or oligomers. If polymerization is confirmed, discard the material. |
| Inconsistent Reaction Results | Partial polymerization of the monomer | Before each use, verify the purity of the monomer. If an inhibitor is present, consider removing it immediately prior to your experiment. |
| Precipitate Formation | Polymer insolubility in the monomer | The presence of a precipitate strongly indicates that polymerization has occurred. The material should not be used. |
Data Presentation: Inhibitor Selection for Vinyl Monomers
The following table summarizes common inhibitors used for vinyl monomers. The selection of an appropriate inhibitor and its concentration for this compound should be determined based on experimental validation.
| Inhibitor | Chemical Class | Typical Concentration (ppm) | Notes |
| Hydroquinone (HQ) | Phenolic | 50 - 1000 | Effective in the presence of oxygen. Can be removed by an alkaline wash.[6] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10 - 500 | Commonly used for acrylates and other vinyl monomers.[8] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 100 | Functions by scavenging free radicals.[5] |
| Phenothiazine (PTZ) | Amine | 100 - 500 | A highly efficient inhibitor, but may cause discoloration.[2] |
| TEMPO | Nitroxide Radical | 10 - 200 | A very effective radical scavenger.[6] |
Experimental Protocols
Protocol 1: Procedure for Adding an Inhibitor
-
Select an appropriate inhibitor based on the monomer's reactivity and the experimental requirements.
-
Determine the desired concentration of the inhibitor.
-
Prepare a stock solution of the inhibitor in a solvent that is compatible with this compound.
-
Add the calculated volume of the inhibitor stock solution to the monomer under an inert atmosphere (e.g., nitrogen or argon).
-
Gently mix the solution to ensure homogeneous distribution of the inhibitor.
-
Store the stabilized monomer under the recommended conditions (cool, dark, and dry).
Protocol 2: Monitoring Monomer Stability via Gel Permeation Chromatography (GPC)
-
Prepare a standard solution of the fresh, unpolymerized this compound in a suitable solvent (e.g., THF).
-
Periodically take an aliquot from the stored monomer.
-
Prepare a sample for GPC analysis by dissolving the aliquot in the same solvent used for the standard.
-
Inject the standard and the sample into the GPC system.
-
Analyze the chromatograms. The appearance of peaks at lower retention times (higher molecular weight) in the sample chromatogram compared to the standard indicates the formation of oligomers and polymers.[9]
Visualizations
Diagram 1: Polymerization Inhibition Pathway
Caption: Free radical polymerization and inhibition pathway.
Diagram 2: Experimental Workflow for Stability Monitoring
Caption: Workflow for monitoring monomer stability.
References
- 1. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 2. icheme.org [icheme.org]
- 3. 2-Vinyl-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Optimization of reaction conditions for cis-2-Vinyl-1,3-dioxolane-4-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cis-2-Vinyl-1,3-dioxolane-4-methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared through the acid-catalyzed acetalization of glycerol with acrolein.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dioxolane Product | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Unfavorable equilibrium. 4. Polymerization of acrolein.[1][2] | 1. Increase reaction time or temperature moderately. Monitor by TLC or GC. 2. Use a fresh batch of acid catalyst. Consider using a solid acid catalyst that can be easily filtered off. 3. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent (e.g., molecular sieves). 4. Ensure acrolein is of high purity and consider adding a polymerization inhibitor like hydroquinone.[2] |
| Low Selectivity for the 1,3-Dioxolane Isomer (Formation of 1,3-Dioxane) | 1. Reaction conditions favoring the formation of the six-membered ring (1,3-dioxane). 2. Thermodynamic vs. kinetic control. | 1. The formation of the five-membered 1,3-dioxolane ring from glycerol is generally favored. However, to enhance selectivity, milder reaction conditions (lower temperature) can be employed. 2. Kinetically, the formation of the 1,3-dioxolane is often faster. Shorter reaction times may favor the desired product. |
| Poor cis Isomer Selectivity | 1. Thermodynamic equilibration favoring the trans isomer. 2. Inappropriate choice of catalyst or solvent. | 1. The cis isomer is often the kinetic product in related systems. Running the reaction at lower temperatures and for shorter durations may favor the cis product. 2. Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst-15, scandium triflate). The choice of solvent can also influence stereoselectivity; consider aprotic solvents of varying polarity. |
| Presence of Significant Side Products | 1. Michael addition of glycerol or water to acrolein.[1] 2. Acrolein dimerization or polymerization.[1][3] 3. Formation of hemiacetals. | 1. Use a molar excess of glycerol to acrolein. Maintain a moderate temperature to disfavor Michael addition. 2. Use fresh, inhibited acrolein. Avoid high temperatures and prolonged reaction times.[2] 3. Ensure sufficient catalyst and reaction time to drive the reaction to the full acetal. |
| Difficulty in Product Purification | 1. Co-elution of isomers during chromatography. 2. Presence of high-boiling point impurities. 3. Thermal instability of the product. | 1. Optimize chromatographic conditions (e.g., different solvent systems, different stationary phase). 2. Consider vacuum distillation for purification. 3. Use lower temperatures during purification steps to prevent decomposition or isomerization. |
Frequently Asked Questions (FAQs)
1. What is the general reaction for the synthesis of 2-Vinyl-1,3-dioxolane-4-methanol?
The synthesis involves the acid-catalyzed reaction of glycerol with acrolein. This is an acetalization reaction where the 1,2-hydroxyl groups of glycerol react with the carbonyl group of acrolein to form the 1,3-dioxolane ring.
Figure 1: General reaction scheme for the synthesis.
2. How can I control the regioselectivity to favor the 1,3-dioxolane over the 1,3-dioxane isomer?
The reaction of glycerol with aldehydes can potentially form both a five-membered ring (1,3-dioxolane) and a six-membered ring (1,3-dioxane). Generally, the formation of the 1,3-dioxolane is kinetically and thermodynamically favored due to the faster reaction of the primary and secondary hydroxyl groups. To maximize the yield of the 1,3-dioxolane, it is advisable to use mild reaction conditions and monitor the reaction progress to avoid potential isomerization to the 1,3-dioxane.
3. What factors influence the cis/trans stereoselectivity of the product?
The formation of cis and trans isomers depends on the reaction conditions. Generally, kinetic control (lower temperature, shorter reaction time) may favor the formation of the cis isomer. Thermodynamic control (higher temperature, longer reaction time) can lead to equilibration and potentially a higher proportion of the more stable trans isomer. The choice of acid catalyst and solvent can also play a crucial role in the stereochemical outcome.
Figure 2: Factors influencing cis/trans selectivity.
4. How can I monitor the progress and stereoselectivity of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of reactants and formation of the product. To determine the cis/trans ratio of the product, Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique. The coupling constants and chemical shifts of the protons on the dioxolane ring will differ for the cis and trans isomers.[4] For alkenes, trans vicinal coupling constants are typically larger (11-18 Hz) than cis coupling constants (6-14 Hz).[5]
5. What are the common side reactions to be aware of?
Acrolein is a highly reactive molecule and can undergo several side reactions under acidic conditions.[1][3] These include:
-
Polymerization: Acrolein can readily polymerize, especially at elevated temperatures.[2]
-
Michael Addition: Nucleophiles like water or the hydroxyl groups of glycerol can add to the carbon-carbon double bond of acrolein.[1]
-
Dimerization: Acrolein can undergo a Diels-Alder reaction with itself to form a dimer.[1][3]
Figure 3: Competing reactions of acrolein.
Experimental Protocols
General Protocol for the Synthesis of 2-Vinyl-1,3-dioxolane-4-methanol
Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific setup.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add glycerol (1.2 equivalents) and a suitable solvent (e.g., toluene).
-
Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01 equivalents).
-
Reactant Addition: Slowly add acrolein (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Track the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution).
-
Extraction: If necessary, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Influence of Catalyst on Reaction Outcome (Hypothetical Data)
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | cis:trans Ratio |
| p-TsOH | 80 | 6 | 75 | 60:40 |
| Amberlyst-15 | 80 | 8 | 72 | 65:35 |
| Sc(OTf)₃ | 60 | 4 | 80 | 75:25 |
| H₂SO₄ | 80 | 5 | 65 | 55:45 |
Table 2: Influence of Solvent on cis:trans Ratio (Hypothetical Data)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | cis:trans Ratio |
| Toluene | 80 | 6 | 75 | 60:40 |
| Dichloromethane | 40 | 8 | 78 | 70:30 |
| Tetrahydrofuran | 65 | 7 | 70 | 68:32 |
| Acetonitrile | 80 | 5 | 72 | 62:38 |
References
Technical Support Center: cis-2-Vinyl-1,3-dioxolane-4-methanol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-Vinyl-1,3-dioxolane-4-methanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C6H10O3[1]. It belongs to the family of dioxolanes, which are cyclic acetals. The "cis" designation refers to the stereochemistry at the 2 and 4 positions of the dioxolane ring. It is a versatile building block in organic synthesis.
Q2: What are the primary applications of this compound?
A2: While specific applications for this exact molecule are not extensively detailed in the provided search results, related dioxolane structures are widely used as protecting groups for aldehydes, ketones, and 1,2-diols in natural product synthesis[2][3]. The vinyl group also offers a site for polymerization and other addition reactions[4][5].
Q3: What are the main safety hazards associated with this compound and related compounds?
A3: Related vinyl-1,3-dioxolane compounds are classified as highly flammable liquids and may be toxic if swallowed or in contact with skin[6][7]. Vapors can form explosive mixtures with air, and the compound may form explosive peroxides. It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat[7].
Q4: How should this compound be stored?
A4: Dioxolane derivatives should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, away from heat, sparks, and open flames[7]. Storage under an inert atmosphere is recommended to prevent peroxide formation. Some similar compounds are stored at refrigerated temperatures (2-8°C)[8].
Troubleshooting Guide
Problem 1: Low or No Product Yield in Synthesis
Possible Causes & Solutions
| Cause | Recommended Action |
| Impure Starting Materials | Ensure the purity of glycerol and acrolein. The presence of water or other impurities in the starting materials can inhibit the reaction. |
| Ineffective Catalyst | The synthesis of dioxolanes is typically acid-catalyzed[2][9]. Ensure the acid catalyst (e.g., a strong acidic ion exchanger) is active. If using a reusable catalyst, consider regeneration or replacement. |
| Inefficient Water Removal | The formation of the dioxolane is a reversible reaction that produces water. Efficient removal of water is crucial to drive the reaction to completion. If using a Dean-Stark apparatus, ensure it is functioning correctly[2]. |
| Incorrect Reaction Temperature | The reaction temperature can significantly impact the reaction rate and equilibrium. Optimize the temperature based on literature procedures for similar dioxolane syntheses. |
| Side Reactions | Acrolein can undergo self-polymerization or other side reactions. Ensure the reaction is performed under controlled conditions to minimize these pathways. The reaction of glycerol can also lead to side products like acetol[10][11][12]. |
Problem 2: Product Decomposition or Instability
Possible Causes & Solutions
| Cause | Recommended Action |
| Hydrolysis | Dioxolanes are susceptible to hydrolysis back to the corresponding aldehyde/ketone and diol, especially in the presence of acid and water[13][14]. Ensure the product is stored in a dry environment and avoid contact with acidic conditions during workup and storage. |
| Peroxide Formation | Like many ethers, dioxolanes can form explosive peroxides upon exposure to air and light[14]. Store the product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. Periodically test for the presence of peroxides. |
| Polymerization of Vinyl Group | The vinyl group can polymerize, especially in the presence of radical initiators, light, or heat. Store the compound with a suitable inhibitor if necessary and away from light and heat sources. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | If the reaction has not gone to completion, the product will be contaminated with starting materials. Monitor the reaction progress using techniques like TLC or GC to ensure completion. |
| Formation of Isomers | The reaction can potentially produce a mixture of cis and trans isomers. Purification techniques like column chromatography or fractional distillation may be necessary to separate the desired cis isomer. |
| Co-distillation with Solvents | During solvent removal, the product may co-distill if it has a similar boiling point to the solvent. Use a rotary evaporator under controlled temperature and pressure to avoid product loss. |
Data Presentation
Table 1: Physical and Chemical Properties of Related Compounds
| Property | 2-Vinyl-1,3-dioxolane | This compound |
| Molecular Formula | C5H8O2[6] | C6H10O3[1] |
| Molecular Weight | 100.12 g/mol [6] | 130.14 g/mol [1] |
| Boiling Point | 115-116 °C[6][15] | Not available |
| Density | 1.001 g/mL at 25 °C[6] | Not available |
| Refractive Index | n20/D 1.4300[6] | Not available |
Experimental Protocols
General Protocol for the Synthesis of 1,3-Dioxolanes
This is a generalized procedure based on the synthesis of similar dioxolane compounds and should be adapted for the specific synthesis of this compound.
-
Reaction Setup: A mixture of the aldehyde or ketone (1.0 mmol), a dehydrating agent like trimethyl orthoformate (1.0 mmol), an acid catalyst (e.g., montmorillonite K10, 300 mg), and a suitable solvent (e.g., sodium-dried toluene, 20.0 mL) are placed in a round-bottom flask equipped with a Dean-Stark apparatus[2].
-
Initial Stirring: The mixture is stirred for a period (e.g., 1 hour) to allow for initial activation[2].
-
Diol Addition: The diol (2.0 mmol) is then added to the reaction mixture[2].
-
Reflux and Water Removal: The mixture is heated to reflux, and the formation of the product is monitored by the removal of the alcohol/water azeotrope in the Dean-Stark trap[2].
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC)[2].
-
Workup: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The reaction mixture is then washed with a mild base (e.g., solid NaHCO3) and water to neutralize the acid catalyst and remove water-soluble impurities[2].
-
Purification: The crude product is then purified, typically by fractional distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common issues in this compound experiments.
References
- 1. 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | CID 545210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Vinyl-1,3-dioxolane 98 3984-22-3 [sigmaaldrich.com]
- 7. 2-Vinyl-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]
- 8. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol 98 14347-78-5 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. 2-Vinyl-1,3-dioxolane | 3984-22-3 [chemicalbook.com]
cis-2-Vinyl-1,3-dioxolane-4-methanol stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of cis-2-Vinyl-1,3-dioxolane-4-methanol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is advisable to store it under refrigerated conditions.[1] The storage area should be away from heat, sparks, open flames, and other sources of ignition.
Q2: What materials are incompatible with this compound?
A2: The compound should not be stored with or exposed to strong acids and strong oxidizing agents.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway is likely hydrolysis of the dioxolane ring, which is susceptible to cleavage under acidic conditions. Another potential issue is the formation of peroxides, as is common with cyclic ethers. Thermal decomposition can also occur at high temperatures, leading to the release of carbon monoxide and carbon dioxide.[1]
Q4: How does pH affect the stability of dioxolanes?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container at the recommended refrigerated temperature, protected from light. 2. Check for Peroxides: Use peroxide test strips to check for the presence of explosive peroxides, especially if the container has been opened multiple times or stored for an extended period. 3. pH of Solutions: Be mindful of the pH of your experimental solutions. Avoid acidic conditions where hydrolysis is more likely to occur.[2] |
| Appearance of new peaks in analytical data (e.g., HPLC, GC-MS). | Hydrolysis of the dioxolane ring. | 1. Analyze for Degradation Products: The primary hydrolysis products would be glycerol and acrolein. Check your analytical data for signatures of these compounds. 2. Control pH: If possible, buffer your experimental system to a neutral or slightly basic pH to minimize hydrolysis.[2] |
| Precipitate formation or change in solution color. | Polymerization of the vinyl group or reaction with contaminants. | 1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation-related side reactions. 2. Purity Check: Re-evaluate the purity of the compound to ensure it has not been contaminated. |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
-
Preparation of Buffers: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 3, 5, 7, and 9).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a known amount of the stock solution to each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution.
-
Quenching (if necessary): Neutralize the aliquot to stop further degradation before analysis.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC or GC.
-
Data Analysis: Plot the concentration of the compound against time for each pH to determine the degradation rate.
Visualizations
Caption: Likely acid-catalyzed hydrolysis pathway.
Caption: Troubleshooting inconsistent experimental results.
References
How to control molecular weight in cis-2-Vinyl-1,3-dioxolane-4-methanol polymerization
Welcome to the technical support center for the polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of their polymers. The information provided is based on established principles for the polymerization of vinyl ethers and dioxolane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be controlled through two main polymerization techniques:
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer excellent control over molecular weight and polydispersity by minimizing termination reactions.[1][2]
-
Living Cationic Polymerization: This method can produce well-defined polymers with predictable molecular weights, especially when chain transfer and termination reactions are suppressed.[3][4]
Q2: How does the choice of initiator affect the molecular weight in radical polymerization?
A2: In conventional free radical polymerization, the initiator concentration has an inverse relationship with the resulting molecular weight.[5][6] A higher initiator concentration leads to the formation of more polymer chains simultaneously, resulting in a lower average molecular weight.[5] For more precise control, controlled radical polymerization techniques are recommended.
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A3: A chain transfer agent (CTA) is a compound that can interrupt the growth of a polymer chain and initiate the growth of a new one. In both radical and cationic polymerization, the ratio of monomer to CTA is a key factor in determining the final molecular weight.[7][8] By adjusting this ratio, the molecular weight can be effectively targeted.
Q4: How does temperature influence the molecular weight in cationic polymerization?
A4: In cationic polymerization of vinyl ethers, lower reaction temperatures (e.g., -78°C) are often employed to suppress chain transfer reactions.[9] This leads to a more controlled polymerization process and results in polymers with molecular weights that are closer to the theoretical values.[9]
Q5: Can the dioxolane ring open during polymerization, and how does this affect the polymer structure and molecular weight?
A5: Yes, in cationic polymerization of 2-vinyl-1,3-dioxolane derivatives, ring-opening of the dioxolane moiety can occur concurrently with the vinyl polymerization.[10] This can lead to a polymer backbone containing both vinyl-addition and ring-opened units, which will affect the overall molecular weight and chemical structure of the resulting polymer. The extent of ring-opening can be influenced by the choice of initiator and reaction conditions.
Troubleshooting Guides
Issue 1: Low Molecular Weight and Broad Polydispersity in Radical Polymerization
| Possible Cause | Suggested Solution |
| High initiator concentration. | Decrease the initiator concentration. A lower concentration will generate fewer initial radical species, leading to higher molecular weight chains.[5][6] |
| Uncontrolled chain transfer reactions. | Introduce a suitable chain transfer agent (CTA) for vinyl ethers, such as a dithioester or trithiocarbonate for RAFT polymerization, to gain better control over chain growth.[1] |
| High polymerization temperature. | Lowering the reaction temperature can reduce the rate of termination and side reactions, which may lead to an increase in molecular weight. |
Issue 2: Uncontrolled Molecular Weight in Cationic Polymerization
| Possible Cause | Suggested Solution |
| Presence of protic impurities (e.g., water). | Ensure all reagents and glassware are rigorously dried before use. The presence of water can act as an uncontrolled initiator or chain transfer agent. The addition of a proton trap, such as 2,6-di-tert-butylpyridine (DTBP), can be beneficial.[11] |
| Chain transfer reactions are dominant. | Lower the polymerization temperature significantly (e.g., to -78°C) to minimize chain transfer.[9] |
| Inappropriate initiator system. | Utilize a well-defined initiating system known for living cationic polymerization of vinyl ethers, such as certain Lewis acids in combination with a suitable cationogen. The use of trifluoromethyl sulfonates as initiators has shown promise in controlling polymerization.[9] |
Experimental Protocols
Disclaimer: The following are generalized protocols based on literature for similar monomers and should be optimized for this compound.
Protocol 1: Controlled Radical Polymerization via RAFT
This protocol aims to produce poly(this compound) with a target molecular weight by controlling the monomer-to-CTA ratio.
Materials:
-
This compound (monomer)
-
A suitable RAFT agent for vinyl ethers (e.g., a dithiobenzoate or trithiocarbonate)
-
A radical initiator (e.g., AIBN or V-70)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
Calculate the required amounts of monomer, RAFT agent, and initiator based on the desired molecular weight and a monomer-to-CTA ratio (e.g., 100:1 for a target degree of polymerization of 100). The initiator-to-CTA ratio is typically around 1:5 to 1:10.
-
Add the monomer, RAFT agent, and solvent to the Schlenk flask.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a positive pressure of inert gas, add the initiator.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion (e.g., by ¹H NMR) and molecular weight (e.g., by GPC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold hexane or diethyl ether), filter, and dry under vacuum.
Protocol 2: Living Cationic Polymerization
This protocol describes a general procedure for the living cationic polymerization of this compound to achieve a controlled molecular weight.
Materials:
-
This compound (monomer)
-
A suitable Lewis acid initiator (e.g., a titanium(IV) chloride-based system or a triflate salt)
-
A cationogen (initiator precursor)
-
A proton trap (e.g., 2,6-di-tert-butylpyridine)
-
Anhydrous, non-polar solvent (e.g., hexane or toluene)
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
-
Dry ice/acetone or liquid nitrogen bath
Procedure:
-
Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.
-
Add the anhydrous solvent and the proton trap to the Schlenk flask.
-
Cool the flask to the desired low temperature (e.g., -78°C).
-
Add the monomer to the cooled solvent.
-
In a separate flask, prepare the initiator solution by dissolving the Lewis acid and cationogen in the anhydrous solvent.
-
Slowly add the initiator solution to the stirred monomer solution to start the polymerization. The molecular weight is controlled by the monomer-to-initiator ratio.
-
Allow the reaction to proceed for the desired time.
-
Quench the polymerization by adding a pre-chilled nucleophilic reagent, such as methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on expected trends from the literature for analogous vinyl ether and dioxolane polymerizations. Actual results for this compound may vary and require experimental determination.
Table 1: Illustrative Effect of Monomer-to-CTA Ratio on Molecular Weight in RAFT Polymerization
| Monomer:CTA Ratio | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |
| 50:1 | 6,500 | 6,200 | 1.15 |
| 100:1 | 13,000 | 12,500 | 1.18 |
| 200:1 | 26,000 | 24,800 | 1.25 |
Table 2: Illustrative Effect of Temperature on Molecular Weight in Cationic Polymerization
| Temperature (°C) | Monomer:Initiator Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI |
| 0 | 100:1 | 13,000 | 8,500 | 1.8 |
| -40 | 100:1 | 13,000 | 11,200 | 1.4 |
| -78 | 100:1 | 13,000 | 12,800 | 1.2 |
Visualizations
Caption: Workflow for Controlled Radical Polymerization.
Caption: Workflow for Living Cationic Polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. fluenceanalytics.com [fluenceanalytics.com]
- 6. bipublication.com [bipublication.com]
- 7. tert-Butyl Esters as Potential Reversible Chain Transfer Agents for Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization of Vinyl Ethers and Oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organocatalytic cationic degenerate chain transfer polymerization of vinyl ethers with excellent temporal control - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymerization of 2‐vinyl‐1,3‐dioxolane | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial cis-2-Vinyl-1,3-dioxolane-4-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial cis-2-Vinyl-1,3-dioxolane-4-methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential impurities in commercial this compound and how can they affect my experiments?
A1: Commercial this compound is typically synthesized from the acid-catalyzed reaction of glycerol and acrolein. Based on this synthesis route, several potential impurities may be present and can impact various applications, particularly in polymerization reactions and drug formulation. The primary concerns are batch-to-batch variability and the presence of reactive species. Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final product.[1][2][3][4]
Common Potential Impurities and Their Impact:
| Impurity Category | Specific Impurity | Potential Impact on Experiments |
| Unreacted Starting Materials | Glycerol | Can act as a plasticizer, affecting the mechanical properties of polymers. May also be a source of unwanted hydrophilic character in drug delivery systems. |
| Acrolein | Highly reactive aldehyde that can initiate unwanted side reactions, act as a polymerization inhibitor or chain transfer agent, and is a known toxicant.[5] Its presence can significantly affect the safety and stability of pharmaceutical formulations.[5] | |
| Isomeric Impurities | trans-2-Vinyl-1,3-dioxolane-4-methanol | The stereochemistry of monomers can significantly influence the properties of the resulting polymers.[6][7] The presence of the trans-isomer can affect the stereoregularity and, consequently, the mechanical and thermal properties of polymers. |
| Side-Reaction Products | Acrolein Oligomers/Polymers | Can act as non-reactive diluents or, if they contain reactive end-groups, interfere with polymerization kinetics. |
| Degradation Products | Hydrolysis Products (Glycerol and Acrolein) | The dioxolane ring is susceptible to hydrolysis under acidic conditions.[8] This can lead to the release of glycerol and acrolein, with the latter posing stability and toxicity concerns. |
| Oxidation Products | The vinyl group and alcohol functionality can be susceptible to oxidation, leading to the formation of various byproducts that can affect purity and reactivity. |
Q2: My polymerization reaction with this compound is showing inconsistent results (e.g., variable initiation times, low molecular weight). What could be the cause?
A2: Inconsistent polymerization results are often linked to impurities in the monomer.
-
Residual Acrolein: Even trace amounts of acrolein can inhibit or retard free-radical polymerization. It can also act as a chain transfer agent, leading to lower molecular weight polymers. Cationic polymerization of vinyl ethers can be particularly sensitive to impurities.[9]
-
Isomeric Purity: The presence of the trans-isomer can disrupt the stereoregularity of the polymer, leading to different physical properties compared to a polymer made from the pure cis-isomer. The stereochemistry of monomers is a critical factor in determining polymer properties.[6][7]
-
Storage and Handling: Improper storage can lead to degradation. Exposure to moisture and acidic conditions can cause hydrolysis back to glycerol and acrolein. Exposure to air and light can promote oxidation and premature polymerization. Uncontrolled polymerization of vinyl monomers can be violent.[10]
Troubleshooting Steps:
-
Purity Analysis: Before use, verify the purity of the monomer batch using the analytical methods described below (See Experimental Protocols). Pay close attention to the presence of acrolein and the isomeric ratio.
-
Purification: If impurities are detected, consider purification by distillation under reduced pressure or column chromatography.
-
Inhibitor Removal: Commercial vinyl monomers often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization. Ensure the inhibitor is removed according to standard procedures before initiating your reaction.
-
Inert Atmosphere: Conduct polymerizations under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.
Q3: I am observing unexpected toxicity or instability in my drug formulation containing this compound. What could be the issue?
A3: The presence of reactive impurities, particularly aldehydes like acrolein, is a significant concern in pharmaceutical formulations as they can degrade the active pharmaceutical ingredient (API) or cause toxicity.[5]
Troubleshooting Steps:
-
Impurity Profiling: Perform a thorough analysis of the raw material to identify and quantify any impurities. Regulatory bodies have strict guidelines on impurity levels in pharmaceuticals.[1][4]
-
Forced Degradation Studies: Conduct stress testing (e.g., exposure to acid, base, heat, light, and oxidizing agents) on your formulation to identify potential degradation pathways and the formation of new impurities.
-
Excipient Compatibility: Ensure that the monomer and its potential impurities are compatible with the API and other excipients in the formulation.
Experimental Protocols
Protocol 1: Quantification of Unreacted Glycerol and Acrolein via Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive detection and quantification of residual starting materials. Derivatization is often recommended for glycerol to improve its volatility for GC analysis.[11]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating these polar analytes.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., 1,2,3-butanetriol for glycerol analysis).[12]
-
Dilute to volume with a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
For glycerol quantification, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve peak shape and sensitivity.[11]
-
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. Monitor characteristic ions for glycerol, acrolein, and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known concentrations of glycerol and acrolein.
Protocol 2: Determination of cis/trans Isomer Ratio by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating between cis and trans isomers of substituted 1,3-dioxolanes based on the coupling constants between the protons on the dioxolane ring.[13][14]
-
Instrumentation: NMR Spectrometer (300 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the signals corresponding to the protons at the C2 and C4 positions of the dioxolane ring.
-
The coupling constant (³J) between the protons at C2 and C4 is typically different for the cis and trans isomers. In many 2,4-disubstituted-1,3-dioxolanes, the ³J(cis) is generally smaller than the ³J(trans).[14]
-
Integrate the distinct signals for the cis and trans isomers to determine their relative ratio. 2D NMR techniques like COSY and NOESY can aid in unambiguous peak assignment.[13]
-
Visualizations
Caption: Workflow for analyzing impurities and troubleshooting experiments.
Caption: Synthesis pathway and origin of common impurities.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. toref-standards.com [toref-standards.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. perkinelmer.com [perkinelmer.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icheme.org [icheme.org]
- 11. researchgate.net [researchgate.net]
- 12. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
Technical Support Center: Polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Polymer Yield | 1. Inactive Catalyst: The catalyst may have been deactivated by impurities (e.g., water).2. Presence of Inhibitors: The monomer may contain inhibitors from manufacturing or storage.3. Incompatible Functional Group: The free hydroxyl group on the monomer can terminate the polymerization or deactivate the catalyst.[1][2] | 1. Catalyst Handling: Use freshly dried solvents and reagents. Handle catalysts under an inert atmosphere (e.g., nitrogen or argon).2. Monomer Purification: Pass the monomer through a column of activated basic alumina to remove inhibitors.3. Hydroxyl Group Protection: Protect the hydroxyl group as a silyl ether (e.g., TBDMS) before polymerization and deprotect it afterward. |
| Poorly Controlled Polymerization (Broad Molecular Weight Distribution) | 1. High Reactivity of Cationic Species: Cationic polymerization of vinyl ethers can be difficult to control.[3]2. Chain Transfer Reactions: The hydroxyl group or impurities can act as chain transfer agents.[3]3. Temperature Fluctuations: Inconsistent reaction temperature can lead to variable polymerization rates. | 1. Low Temperature: Conduct the polymerization at low temperatures (e.g., -78°C) to stabilize the active cationic species.[3][4]2. Use of Additives: Employ a proton trap like 2,6-di-tert-butylpyridine (DTBP) to scavenge stray protons.[5]3. Controlled Monomer Addition: Add the monomer slowly to the reaction mixture to maintain a low monomer concentration. |
| Formation of Insoluble Gel or Cross-linked Polymer | 1. Dioxolane Ring-Opening: Cationic catalysts can induce ring-opening of the 1,3-dioxolane moiety, leading to side reactions and cross-linking.[4][6]2. High Catalyst Concentration: Excessive catalyst can lead to uncontrolled side reactions. | 1. Catalyst Selection: Choose a catalyst with lower propensity for ring-opening, which may require screening different Lewis acids.2. Optimize Catalyst Loading: Systematically decrease the catalyst concentration to the minimum effective amount.3. Monomer Purity: Ensure the monomer is free of di-vinyl impurities. |
| Polymer Structure Contains Ester Units | 1. Hydride-Shift and Ring-Opening: A known side reaction for 2-vinyl-1,3-dioxolane involves a hydride-shift followed by the ring-opening of the dioxolane, which results in the formation of ester units in the polymer backbone.[4] | 1. Low Temperature: This side reaction is more prevalent at higher temperatures. Conducting the polymerization at very low temperatures (-78°C or below) can suppress it.[4]2. Catalyst Choice: The choice of catalyst can influence the extent of this side reaction. Weaker Lewis acids might be less prone to induce the hydride shift. |
Catalyst Selection Summary
The choice of catalyst is critical for the successful polymerization of vinyl ethers. The following table summarizes potential catalyst systems. Note that empirical validation is essential for this compound due to its specific functional groups.
| Catalyst System | Typical Conditions | Advantages | Disadvantages/Considerations |
| Lewis Acids (e.g., BF₃·OEt₂, Et₁.₅AlCl₁.₅, SnCl₄) | -78°C to 0°C in non-polar solvents (e.g., hexane, toluene).[1][5] | Widely used for vinyl ethers, high activity. | Can be very sensitive to water, may induce ring-opening of the dioxolane.[1][4] |
| Trifluoromethyl Sulfonates (e.g., (CF₃SO₃)₂Fe) | -60°C to room temperature in solvents like toluene.[3] | Commercially available, can be stored under ambient conditions.[3] | May require a ligand or co-initiator for good control.[3] |
| Metal-Free Organocatalysts | Ambient temperatures. | Avoids metal contamination.[1] | Generally lower reactivity compared to metal-based catalysts.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization of this compound failing?
A1: The most probable cause is the presence of the free hydroxyl (-OH) group on your monomer. In cationic polymerization, this group can act as a terminating agent or a base that neutralizes the acid catalyst.[1][2] It is highly recommended to protect the hydroxyl group (e.g., as a trimethylsilyl or tert-butyldimethylsilyl ether) before polymerization and then deprotect it after the polymer is formed. Additionally, ensure your reagents and glassware are scrupulously dry, as trace amounts of water can inhibit the reaction.
Q2: I obtained a polymer, but the NMR spectrum is complex and shows unexpected peaks, including some in the ester region. What happened?
A2: You are likely observing the results of a characteristic side reaction of 2-vinyl-1,3-dioxolane polymerization. Under cationic conditions, a hydride-shift can occur, followed by the ring-opening of the dioxolane moiety.[4] This leads to the incorporation of ester units into the polymer backbone alongside the expected vinyl addition units. To minimize this, run the reaction at a very low temperature (e.g., -78°C).[4] The diagram below illustrates this process.
Caption: Proposed mechanism for ester unit formation.
Q3: Can I use radical polymerization for this monomer?
A3: While cationic polymerization is more common for vinyl ethers, radical polymerization could be an alternative, especially if cationic methods prove too problematic. Some substituted dioxolanes have been shown to undergo radical polymerization.[7] However, the reactivity of the vinyl group in your specific monomer towards radical initiation would need to be experimentally determined. Standard radical initiators like AIBN or benzoyl peroxide could be trialed.
Q4: What is a "proton trap" and why would I need one?
A4: A proton trap is a non-nucleophilic base added to the polymerization mixture to scavenge stray protons that can initiate uncontrolled polymerization or cause side reactions. A common example is 2,6-di-tert-butylpyridine (DTBP).[5] Using a proton trap can help achieve a more controlled polymerization with a narrower molecular weight distribution, especially when using Lewis acid catalysts.[5]
Experimental Protocols
Protocol 1: Cationic Polymerization with Hydroxyl Group Protection
This protocol is a general guideline and should be optimized for your specific experimental setup.
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound and a base (e.g., imidazole) in a dry solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a silylating agent (e.g., tert-Butyldimethylsilyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or GC).
-
Work up the reaction and purify the protected monomer by column chromatography or distillation.
Step 2: Polymerization
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Add the desired amount of dry solvent (e.g., toluene) to the reaction flask via a dry syringe.
-
If used, add a proton trap (e.g., 2,6-di-tert-butylpyridine).
-
Cool the flask to the target temperature (e.g., -78°C using a dry ice/acetone bath).
-
Add the initiator system (e.g., a Lewis acid like Et₁.₅AlCl₁.₅) via syringe.[5]
-
Slowly add the purified, protected monomer dropwise to the stirred solution.
-
After the desired reaction time, quench the polymerization by adding a pre-chilled nucleophilic solution, such as methanol containing a small amount of ammonia.[5]
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or hexane).
-
Filter and dry the polymer under vacuum.
Step 3: Deprotection
-
Dissolve the protected polymer in a suitable solvent (e.g., THF).
-
Add a deprotection agent, such as tetra-n-butylammonium fluoride (TBAF).
-
Stir until the deprotection is complete (monitor by NMR).
-
Purify the final hydroxyl-functionalized polymer by precipitation or dialysis.
Caption: General workflow for polymerizing the monomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerization of 2‐vinyl‐1,3‐dioxolane | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
Validation & Comparative
A Comparative Guide to cis-2-Vinyl-1,3-dioxolane-4-methanol and Other Vinyl Monomers for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical decision that influences the properties and performance of the final polymer. This guide provides a comparative overview of cis-2-Vinyl-1,3-dioxolane-4-methanol, a functionalized vinyl monomer, against other common vinyl monomers. Due to a lack of extensive experimental data for this compound in publicly accessible literature, this comparison leverages data from structurally similar compounds and theoretical reactivity parameters.
Introduction to this compound
This compound is a unique vinyl monomer featuring a dioxolane ring with a vinyl group and a primary alcohol. This combination of a polymerizable vinyl group and a functional hydroxyl group makes it a promising candidate for the synthesis of functional polymers with potential applications in coatings, adhesives, and biomedical materials. The dioxolane ring can also be susceptible to ring-opening under certain polymerization conditions, offering possibilities for more complex polymer architectures.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound and other common vinyl monomers is presented in Table 1.
| Property | This compound | Styrene | Methyl Methacrylate (MMA) | Vinyl Acetate (VAc) |
| Chemical Formula | C₆H₁₀O₃ | C₈H₈ | C₅H₈O₂ | C₄H₆O₂ |
| Molecular Weight ( g/mol ) | 130.14 | 104.15 | 100.12 | 86.09 |
| Boiling Point (°C) | 102-103 @ 12 Torr | 145 | 100.3 | 72.7 |
| Density (g/mL) | 1.130 @ 23°C | 0.909 | 0.944 | 0.932 |
| Structure |
Polymerization Behavior: A Comparative Outlook
The polymerization behavior of vinyl monomers is a key factor in their application. While specific kinetic data for the homopolymerization of this compound is scarce, insights can be drawn from related structures and theoretical considerations.
Polymerization Mechanisms
Vinyl monomers typically undergo free-radical polymerization. The general mechanism involves three key steps: initiation, propagation, and termination.
Comparative Guide to Polymers in pH-Responsive Drug Delivery: A Focus on Poly(cis-2-Vinyl-1,3-dioxolane-4-methanol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polymers utilized in pH-responsive drug delivery systems, with a specific focus on the characterization of polymers derived from cis-2-Vinyl-1,3-dioxolane-4-methanol. The unique acid-labile acetal linkage in the side chain of this polymer makes it a promising candidate for targeted drug release in the acidic microenvironments of tumors or intracellular compartments.[1][2] This document presents a summary of its performance characteristics alongside alternative pH-sensitive polymers, supported by experimental data and detailed protocols.
Introduction to pH-Responsive Polymers in Drug Delivery
The targeted delivery of therapeutics to pathological tissues is a central goal in modern medicine. Many diseased tissues, such as tumors, exhibit a lower extracellular pH (~6.5) compared to healthy tissues (pH 7.4). Furthermore, upon cellular uptake via endocytosis, drug carriers are exposed to even more acidic environments within endosomes (pH ~5.5-6.0) and lysosomes (pH ~4.5-5.0). This pH gradient serves as a natural trigger for the site-specific release of therapeutic agents from appropriately designed nanocarriers.
Polymers containing pH-sensitive functional groups are at the forefront of this "smart" drug delivery strategy. These polymers are designed to be stable at physiological pH, prolonging the circulation time of the encapsulated drug and minimizing off-target effects. Upon reaching the acidic target site, the polymer undergoes a change in its physicochemical properties, leading to the release of its payload. Common pH-sensitive moieties include those with ionizable groups and those with acid-labile chemical bonds like hydrazones, orthoesters, imines, and acetals.[1][2] Polymers derived from this compound fall into the latter category, offering a mechanism for degradation and drug release based on the hydrolysis of the acetal group.
Characterization of Poly(this compound)
While specific experimental data for the homopolymer of this compound in drug delivery applications is emerging, we can infer its properties from closely related polymer systems, such as those derived from solketal methacrylate, which also contains a protected diol in a five-membered ring. The synthesis of such polymers is typically achieved through free radical polymerization.
Below is a logical workflow for the synthesis and characterization of this polymer for drug delivery applications.
References
A Comparative Guide to the Synthesis of cis-2-Vinyl-1,3-dioxolane-4-methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common protocols for the synthesis of cis-2-Vinyl-1,3-dioxolane-4-methanol, a versatile building block in organic synthesis. The performance of a standard acid-catalyzed acetalization is compared with an alternative metal triflate-catalyzed method, supported by representative experimental data. Detailed methodologies and validation techniques are presented to assist researchers in selecting the most suitable protocol for their needs.
Performance Comparison
The following table summarizes the key performance indicators for two distinct synthetic approaches to this compound. The data presented are representative values based on analogous reactions and established principles of organic synthesis.
| Parameter | Standard Method: Acid-Catalyzed Acetalization | Alternative Method: Metal Triflate-Catalyzed Acetalization |
| Yield | 65-75% | 80-90% |
| Purity (crude) | 85-90% (mixture of cis/trans isomers) | 90-95% (higher cis-selectivity) |
| Reaction Time | 6-8 hours | 2-3 hours |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Scandium(III) triflate (Sc(OTf)₃) |
| Solvent | Toluene (with azeotropic removal of water) | Solvent-free |
| Temperature | Reflux (approx. 110 °C) | 50-60 °C |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Standard Method: Acid-Catalyzed Acetalization
This protocol employs the classical approach of acetal formation through the acid-catalyzed reaction of glycerol with acrolein, with the removal of water to drive the reaction to completion.
Materials:
-
Glycerol (1.0 eq)
-
Acrolein (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.02 eq)
-
Toluene
Procedure:
-
A solution of glycerol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Acrolein (1.1 eq) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, a mixture of cis and trans isomers, is purified by silica gel column chromatography to isolate the desired this compound.
Validation of Product Structure
The structure and stereochemistry of the synthesized this compound are confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for distinguishing between the cis and trans isomers. The coupling constant (³J) between the protons at the C2 and C4 positions of the dioxolane ring is diagnostic. For the cis isomer, a smaller coupling constant is typically observed compared to the trans isomer.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all six carbon atoms in the molecule with distinct chemical shifts for the vinyl group, the dioxolane ring, and the methanol moiety.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass measurement.
Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the synthesis and validation of this compound.
Performance of cis-2-Vinyl-1,3-dioxolane-4-methanol in Polymer Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cis-2-Vinyl-1,3-dioxolane-4-methanol is a functionalized vinyl ether monomer with potential applications in the synthesis of specialty polymers for biomedical, coating, and other advanced material applications. While specific quantitative performance data for this exact monomer is limited in publicly available literature, a comprehensive understanding of its potential can be gleaned from the well-documented performance of structurally similar hydroxyl- and dioxolane-functionalized vinyl ethers. This guide provides a comparative overview of the expected performance of this compound based on data from analogous compounds, offering insights into its polymerization behavior and potential application benefits.
Comparison with Alternative Monomers
The unique combination of a vinyl ether group, a hydroxyl group, and a cyclic acetal (dioxolane) moiety in this compound suggests its utility in applications where tailored polymer properties such as hydrophilicity, degradability, and post-polymerization modification capabilities are desired. Its performance can be benchmarked against other common functional monomers.
| Feature | This compound (Expected) | Hydroxyethyl Acrylate (HEA) / Hydroxyethyl Methacrylate (HEMA) | Glycidyl Methacrylate (GMA) |
| Polymerization Mechanism | Primarily cationic polymerization. | Free-radical polymerization. | Free-radical polymerization. |
| Key Functional Groups | Vinyl ether, hydroxyl, dioxolane (acetal). | Acrylate/Methacrylate, hydroxyl. | Methacrylate, epoxide. |
| Biocompatibility | Polymers of vinyl ethers are generally known for good biocompatibility. The dioxolane group may offer hydrolytic degradation pathways, potentially enhancing biocompatibility for in-vivo applications. | Widely used in biomedical applications with demonstrated biocompatibility. | Biocompatible, but the epoxide group can be reactive towards biological molecules. |
| Post-Polymerization Modification | The hydroxyl group allows for esterification and other modifications. The vinyl ether double bond can participate in click chemistry reactions. | The hydroxyl group is readily available for various chemical modifications. | The highly reactive epoxide ring can be opened by a variety of nucleophiles, enabling diverse functionalization. |
| Adhesion Properties | Poly(vinyl ethers) are known for their flexibility and good adhesion to various substrates. The hydroxyl group can further enhance adhesion through hydrogen bonding. | Good adhesion, particularly to polar substrates. | Excellent adhesion due to the reactivity of the epoxide group. |
| Degradability | The acetal linkage in the dioxolane ring is susceptible to hydrolysis under acidic conditions, offering a pathway for creating degradable polymers. | The poly(acrylate/methacrylate) backbone is generally non-degradable. | The poly(methacrylate) backbone is generally non-degradable. |
Experimental Protocols
General Protocol for Cationic Polymerization of a Functionalized Vinyl Ether
Materials:
-
Functionalized vinyl ether monomer (e.g., this compound)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Initiator (e.g., a protic acid like triflic acid, or a Lewis acid like BF₃·OEt₂)
-
Quenching agent (e.g., methanol, ammonia solution in methanol)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Monomer and Solvent Preparation: The monomer and solvent must be rigorously dried and purified to remove any water or protic impurities, which can terminate the cationic polymerization.
-
Reaction Setup: The polymerization is carried out in a flame-dried glass reactor under an inert atmosphere.
-
Initiation: The monomer is dissolved in the anhydrous solvent and cooled to the desired reaction temperature (often sub-zero, e.g., -78 °C to 0 °C, to control the polymerization). The initiator is then added dropwise to the stirred solution.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, during which the viscosity of the solution may increase.
-
Termination: The polymerization is terminated by the addition of a quenching agent.
-
Polymer Isolation and Purification: The polymer is typically isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Potential Signaling Pathway Involvement (Hypothetical)
There is no direct evidence in the reviewed literature of this compound or its polymers being involved in specific signaling pathways. However, in the context of drug delivery, polymers containing acid-labile groups like the dioxolane acetal can be designed to release therapeutic agents in response to the acidic microenvironment of tumors or specific cellular compartments (e.g., endosomes, lysosomes). This pH-triggered release could indirectly influence signaling pathways by controlling the local concentration of a delivered drug that targets a specific pathway.
Caption: Hypothetical pH-triggered drug release from a polymer with dioxolane linkers.
Experimental Workflow for Polymer Synthesis and Characterization
The synthesis and subsequent characterization of a polymer derived from this compound would follow a standard workflow in polymer chemistry.
Caption: A typical experimental workflow for the synthesis and characterization of a novel polymer.
Spectroscopic Roadmap to Confirming the Structure of cis-2-Vinyl-1,3-dioxolane-4-methanol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of chiral molecules such as cis-2-Vinyl-1,3-dioxolane-4-methanol is a critical step in chemical synthesis and drug development. The presence of stereoisomers, such as its trans counterpart, necessitates the use of precise analytical techniques to ensure the correct three-dimensional arrangement of atoms, which can significantly impact biological activity. This guide provides a comparative analysis of the spectroscopic data expected for this compound against its trans isomer and a structurally related compound, 4-Vinyl-1,3-dioxolan-2-one. This analysis, supported by detailed experimental protocols, will serve as a valuable resource for researchers in confirming the synthesis of the target molecule.
Spectroscopic Data Comparison
The primary techniques for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and known quantitative data for the target molecule, its trans isomer, and a commercially available analogue.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~5.4 - 5.5 | d | ~5 |
| H-4 | ~4.2 - 4.3 | m | ||
| H-5a, H-5b | ~3.9 - 4.1 | m | ||
| -CH₂OH | ~3.6 - 3.8 | d | ~5 | |
| -OH | Variable | br s | ||
| =CH- | ~5.8 - 6.0 | ddd | J(trans) = ~17, J(cis) = ~10, J(gem) = ~5 | |
| =CH₂(cis) | ~5.2 - 5.3 | d | ~10 | |
| =CH₂(trans) | ~5.3 - 5.4 | d | ~17 | |
| trans-2-Vinyl-1,3-dioxolane-4-methanol | H-2 | ~5.5 - 5.6 | d | ~3 |
| H-4 | ~4.0 - 4.1 | m | ||
| H-5a, H-5b | ~3.7 - 3.9 | m | ||
| -CH₂OH | ~3.5 - 3.7 | d | ~6 | |
| -OH | Variable | br s | ||
| =CH- | ~5.8 - 6.0 | ddd | J(trans) = ~17, J(cis) = ~10, J(gem) = ~5 | |
| =CH₂(cis) | ~5.2 - 5.3 | d | ~10 | |
| =CH₂(trans) | ~5.3 - 5.4 | d | ~17 | |
| 4-Vinyl-1,3-dioxolan-2-one [1][2] | H-4 | 5.11 | m | |
| H-5a | 4.19 | t | 8.2 | |
| H-5b | 4.67 | t | 8.2 | |
| =CH- | 5.91 | ddd | 17.3, 10.5, 5.6 | |
| =CH₂(cis) | 5.46 | d | 10.5 | |
| =CH₂(trans) | 5.54 | d | 17.3 |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | ~103 - 104 |
| C-4 | ~76 - 77 | |
| C-5 | ~68 - 69 | |
| -CH₂OH | ~63 - 64 | |
| =CH- | ~135 - 136 | |
| =CH₂ | ~118 - 119 | |
| trans-2-Vinyl-1,3-dioxolane-4-methanol | C-2 | ~104 - 105 |
| C-4 | ~78 - 80 | |
| C-5 | ~70 - 71 | |
| -CH₂OH | ~62 - 63 | |
| =CH- | ~135 - 136 | |
| =CH₂ | ~118 - 119 | |
| 4-Vinyl-1,3-dioxolan-2-one [1] | C-2 (C=O) | 154.8 |
| C-4 | 77.5 | |
| C-5 | 70.6 | |
| =CH- | 131.7 | |
| =CH₂ | 121.2 |
Table 3: Comparative IR and Mass Spectrometry Data (Predicted and Experimental)
| Compound | IR Absorptions (cm⁻¹) | Key MS Fragments (m/z) |
| This compound | ~3400 (O-H), ~3080 (=C-H), ~2900 (C-H), ~1645 (C=C), ~1100-1000 (C-O) | 129 [M-H]⁺, 113 [M-OH]⁺, 101 [M-CH₂OH]⁺, 85, 57 |
| trans-2-Vinyl-1,3-dioxolane-4-methanol | ~3400 (O-H), ~3080 (=C-H), ~2900 (C-H), ~1645 (C=C), ~1100-1000 (C-O) | 129 [M-H]⁺, 113 [M-OH]⁺, 101 [M-CH₂OH]⁺, 85, 57 |
| 4-Vinyl-1,3-dioxolan-2-one [1] | ~3090 (=C-H), ~2990, 2920 (C-H), ~1800 (C=O), ~1645 (C=C), ~1170, 1050 (C-O) | 114 [M]⁺˙, 86, 69, 54 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm).
-
¹³C NMR : Acquire proton-decoupled spectra to simplify the spectrum to a single peak for each unique carbon. A sufficient relaxation delay (e.g., 2-5 seconds) should be used to ensure accurate integration if quantitative analysis is desired.
Infrared (IR) Spectroscopy IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Mass spectra can be acquired using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Introduction : The sample can be introduced directly via an infusion pump for ESI or via a gas chromatograph (GC) for EI.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Mandatory Visualizations
Caption: Workflow for the spectroscopic confirmation of this compound.
Caption: Chemical structures of cis- and trans-2-Vinyl-1,3-dioxolane-4-methanol and an analogue.
Differentiating Cis and Trans Isomers
The key to distinguishing between the cis and trans isomers lies in the analysis of their NMR spectra.
-
¹H NMR : The relative stereochemistry of the substituents at C2 and C4 of the dioxolane ring influences the chemical shifts and coupling constants of the ring protons. In the cis isomer, the vinyl group and the hydroxymethyl group are on the same face of the ring, leading to different through-space interactions (Nuclear Overhauser Effect, NOE) compared to the trans isomer where they are on opposite faces. Specifically, the coupling constant between H-2 and H-4 is expected to be larger for the cis isomer (typically around 5 Hz) than for the trans isomer (typically around 3 Hz).
-
¹³C NMR : The chemical shift of the carbon atoms in the dioxolane ring, particularly C4, is sensitive to the stereochemistry. It has been reported for similar 2,4-disubstituted 1,3-dioxolanes that the C4 chemical shift of the trans isomer appears downfield (at a higher ppm value) compared to the cis isomer. This provides a clear diagnostic tool for distinguishing the two isomers.
By carefully analyzing the spectroscopic data and comparing it to the predicted and known values for the potential isomers and related compounds, researchers can confidently confirm the structure of this compound. This rigorous approach is essential for ensuring the quality and reproducibility of scientific research and the development of new chemical entities.
References
Navigating Monomer Selection: A Comparative Guide to Alternatives for cis-2-Vinyl-1,3-dioxolane-4-methanol
For researchers and professionals in polymer chemistry and drug development, the selection of functional monomers is a critical step in designing materials with tailored properties. cis-2-Vinyl-1,3-dioxolane-4-methanol, a versatile monomer featuring a polymerizable vinyl group, a cyclic acetal, and a reactive hydroxyl group, offers a unique combination of functionalities. However, specific application requirements often necessitate the exploration of alternatives. This guide provides an objective comparison of potential substitutes, focusing on other hydroxyl-functional vinyl ethers and solketal-derived (meth)acrylates, supported by available experimental data.
Core Candidate Alternatives
The primary alternatives to this compound can be categorized into two main classes based on their polymerizable group:
-
Hydroxyl-Functional Vinyl Ethers: These compounds share the vinyl ether moiety, which typically undergoes cationic polymerization. They offer a range of structural variations in the hydroxyl-containing side chain. A prominent example is 2-hydroxyethyl vinyl ether (HEVE).
-
Solketal (Meth)acrylates: These monomers retain the 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) backbone but replace the vinyl ether with a more readily radically polymerizable (meth)acrylate group. Solketal methacrylate (SMA) and solketal acrylate (SA) are key examples.
Performance Comparison
The choice between these alternatives often hinges on the desired polymerization method and the final polymer properties. Vinyl ethers are known for their rapid cationic polymerization, while (meth)acrylates are staples of free-radical polymerization, offering excellent control over the polymer architecture through techniques like Atom Transfer Radical Polymerization (ATRP).[1][2]
Monomer Properties
| Monomer | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C6H10O3 | 130.14 | - | - |
| 2-Hydroxyethyl vinyl ether (HEVE) | C4H8O2 | 88.11 | 143 | 0.982 |
| Solketal Methacrylate (SMA) | C10H16O4 | 200.23 | 52-53 @ 0.45 mmHg | - |
| Solketal Acrylate (SA) | C9H14O4 | 186.21 | - | - |
Data compiled from multiple sources. Boiling and density information for this compound and solketal acrylate is not consistently reported.
Polymerization Behavior
Vinyl ethers, including hydroxyl-functional derivatives, are typically polymerized via cationic mechanisms, which can be initiated by various Lewis and Brønsted acids.[3][4][5][6][7] These reactions are often very rapid and can be sensitive to impurities.[3] In contrast, solketal (meth)acrylates undergo free-radical polymerization, which is generally more tolerant to functional groups and can be well-controlled using techniques like ATRP to produce polymers with defined molecular weights and low dispersities.[1][8]
Historically, acrylates are favored over methacrylates in UV and EB curing due to their faster cure speeds, as methacrylate radicals are more stable and propagate more slowly.[9]
Polymer Properties
The properties of the resulting polymers are a direct consequence of the monomer structure and the polymerization method.
| Polymer | Polymerization Method | Glass Transition Temp. (Tg, °C) | Thermal Stability (Decomposition Temp.) | Mechanical Properties |
| Poly(vinyl ethers) | Cationic | Varies with side chain | - | Generally flexible |
| Poly(solketal methacrylate) | Radical (ATRP) | ~85-95 | Onset ~250-300 °C | Rigid |
| Poly(methacrylates) (general) | Radical | Generally higher than acrylates | Good | Improved impact resistance and weathering over acrylates[9] |
This table represents general trends and data compiled from various sources. Direct comparison is limited by differing experimental conditions.
Polymers derived from methacrylate backbones generally exhibit higher glass transition temperatures, improved impact resistance, and better weathering characteristics compared to their acrylate counterparts.[9] The thermal stability of poly(alkyl methacrylates) is influenced by their molecular weight, with higher molecular weight polymers showing greater thermal resistance.[10] The primary degradation products of poly(alkyl methacrylates) are their corresponding monomers.[10]
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of these monomers are crucial for reproducible research.
Synthesis of this compound
A general method for the synthesis of vinyl ethers involves the reaction of an alcohol with acetylene, a process known as vinylation. For hydroxyl-functional vinyl ethers, protection of the hydroxyl group may be necessary prior to vinylation, followed by deprotection.
Synthesis of Solketal Methacrylate (SMA)
A common procedure for the synthesis of solketal methacrylate involves the reaction of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) with methacryloyl chloride or methacrylic anhydride in the presence of a base like triethylamine.[11]
Example Protocol:
-
Charge a reaction vessel with 2,2-dimethyl-1,3-dioxolan-4-methanol, toluene, and triethylamine.
-
Add a polymerization inhibitor such as phenothiazine.
-
Slowly add methacrylic anhydride to the stirred mixture at room temperature.
-
Heat the reaction mixture (e.g., to 110°C) and maintain for several hours.
-
After cooling, extract the product with a nonpolar solvent like hexane.
-
Neutralize the organic phase with an aqueous sodium carbonate solution and dry over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation.[7]
Cationic Polymerization of 2-Hydroxyethyl Vinyl Ether (HEVE)
Cationic polymerization of vinyl ethers is typically carried out at low temperatures in non-polar solvents using a Lewis acid initiator.
Example Protocol:
-
In a dry reaction vessel under an inert atmosphere, dissolve HEVE in a solvent such as toluene or dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78°C).
-
Initiate the polymerization by adding a Lewis acid initiator (e.g., BF₃·OEt₂).
-
After the desired time, quench the reaction by adding a terminating agent like methanol.
-
Precipitate the polymer in a non-solvent (e.g., hexane), filter, and dry under vacuum.
Atom Transfer Radical Polymerization (ATRP) of Solketal Acrylate (SA)
ATRP allows for the controlled polymerization of acrylate and methacrylate monomers.
Example Protocol:
-
To a Schlenk flask, add the monomer (solketal acrylate), a solvent (e.g., cyclohexanone), and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Deoxygenate the mixture by several freeze-pump-thaw cycles.[12]
-
Under an inert atmosphere, add the copper(I) bromide (CuBr) catalyst.
-
Add the initiator (e.g., ethyl α-bromoisobutyrate).
-
Place the flask in a preheated oil bath to start the polymerization.
-
Monitor the reaction progress by taking samples for analysis (e.g., NMR to determine monomer conversion).
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the polymer solution with a solvent like THF and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.[8][12]
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental polymerization mechanisms for the alternative monomer classes.
Conclusion
The selection of a suitable alternative to this compound depends heavily on the specific requirements of the application.
-
Hydroxyl-functional vinyl ethers are excellent candidates when rapid, cationically induced polymerization is desired. The resulting poly(vinyl ether) backbone offers flexibility.
-
Solketal (meth)acrylates are preferable when the greater control over polymer architecture afforded by free-radical techniques like ATRP is needed. The resulting polymers are typically more rigid. The choice between the methacrylate and acrylate derivative will depend on the desired balance of cure speed and the final polymer's mechanical and thermal properties, with methacrylates generally offering enhanced durability.[9]
Further research involving direct comparative studies would be invaluable for a more definitive selection process. However, by understanding the fundamental differences in their polymerization behavior and resulting polymer properties, researchers can make an informed decision on the most promising alternative for their specific needs.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. radtech.org [radtech.org]
- 10. polychemistry.com [polychemistry.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. m.youtube.com [m.youtube.com]
Comparative Guide to the Synthesis and Properties of cis-2-Vinyl-1,3-dioxolane-4-methanol and its Ketal Analogue, Solketal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis, properties, and potential applications of two chiral building blocks derived from glycerol: cis-2-Vinyl-1,3-dioxolane-4-methanol and its well-characterized alternative, Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). The information presented is intended to assist researchers in selecting the appropriate synthon for their specific needs in organic synthesis and drug development.
Executive Summary
This compound and Solketal are versatile chiral synthons derived from the renewable resource glycerol. While both share a common 1,3-dioxolane-4-methanol core, their differing substituents at the 2-position—a vinyl group versus a dimethyl ketal—impart distinct chemical reactivities and potential applications. Solketal is a widely studied and commercially available compound, primarily utilized as a fuel additive, solvent, and a protected form of glycerol in synthesis. In contrast, this compound offers a reactive vinyl handle for further chemical transformations, making it a potentially valuable intermediate for the synthesis of complex molecules, although it is less documented in the scientific literature.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and Solketal.
| Property | This compound | Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) |
| Molecular Formula | C₆H₁₀O₃ | C₆H₁₂O₃ |
| Molecular Weight | 130.14 g/mol | 132.16 g/mol |
| Boiling Point | 102-103 °C at 12 Torr | 188-189 °C at 760 Torr |
| Density | 1.130 g/cm³ at 23 °C | 1.063 g/mL at 25 °C |
| CAS Number | 16081-26-8 | 100-79-8 |
Synthesis and Experimental Protocols
Both compounds are synthesized from glycerol through an acid-catalyzed acetalization or ketalization reaction. The key difference lies in the carbonyl source used.
Synthesis of this compound
The synthesis of this compound involves the reaction of glycerol with acrolein in the presence of an acid catalyst. The cis isomer is one of the potential stereochemical outcomes of this reaction.
General Experimental Protocol (Representative):
-
Reaction Setup: To a solution of glycerol in a suitable solvent (e.g., toluene), add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid).
-
Addition of Acrolein: Slowly add acrolein to the reaction mixture at a controlled temperature.
-
Water Removal: The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus.
-
Workup and Purification: After the reaction is complete, the catalyst is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to isolate the desired this compound.
Note: The stereoselectivity of the reaction to favor the cis isomer can be influenced by the choice of catalyst and reaction conditions.
Synthesis of Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)
Solketal is readily synthesized by the ketalization of glycerol with acetone, a reaction that is well-documented and widely used.[1]
Detailed Experimental Protocol:
-
Reactants: A mixture of glycerol and acetone is prepared, typically with an excess of acetone.
-
Catalyst: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, is added to the mixture.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, with stirring, for a period of several hours.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the catalyst is neutralized with a base (e.g., sodium bicarbonate). The excess acetone is removed by evaporation.
-
Purification: The resulting crude product is purified by vacuum distillation to yield pure Solketal.
Comparative Performance Data
The following table provides a comparison of typical experimental data for the synthesis of both compounds.
| Parameter | This compound (Representative) | Solketal |
| Carbonyl Source | Acrolein | Acetone |
| Typical Catalyst | p-Toluenesulfonic acid | p-Toluenesulfonic acid, Amberlyst-15 |
| Typical Yield | Variable, dependent on conditions | >90%[1] |
| Reaction Conditions | Reflux with water removal | Room temperature to mild heating |
| Purity | Requires careful purification to separate isomers | High purity achievable by distillation |
Applications and Chemical Reactivity
The primary difference in the utility of these two molecules lies in the functionality at the 2-position of the dioxolane ring.
This compound
The vinyl group in this compound serves as a versatile chemical handle for a variety of organic transformations, including:
-
Diels-Alder Reactions: The vinyl group can act as a dienophile, allowing for the construction of complex cyclic systems.
-
Epoxidation: The double bond can be epoxidized to introduce a reactive epoxide moiety.
-
Polymerization: The vinyl group can participate in polymerization reactions to create functional polymers.
-
Cross-Coupling Reactions: The vinyl group can be utilized in various metal-catalyzed cross-coupling reactions to form carbon-carbon bonds.
These functionalities make it a valuable intermediate for the synthesis of complex natural products and pharmaceuticals.
Solketal
Solketal is primarily used as:
-
A Chiral Building Block: It serves as a protected form of (R)- or (S)-glyceraldehyde, which are important chiral synthons.[1]
-
A Green Solvent: Due to its low toxicity and biodegradability, it is considered an environmentally friendly solvent.
-
A Fuel Additive: It can be blended with gasoline to improve its octane number and reduce emissions.[1]
The ketal group in Solketal is a stable protecting group for the 1,2-diol of glycerol, which can be readily removed under acidic conditions to liberate the diol functionality when needed.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the synthetic pathways and logical relationships of the discussed compounds.
Caption: Synthesis pathways for this compound and Solketal from glycerol.
Caption: Key reactive sites and transformations of the vinyl and ketal functionalities.
Conclusion
Both this compound and Solketal are valuable chiral building blocks derivable from glycerol. The choice between them depends heavily on the intended application.
-
Solketal is the ideal choice when a stable, protected form of glycerol is required, or when its properties as a green solvent or fuel additive are desired. Its synthesis is straightforward and high-yielding.
-
This compound is a more specialized intermediate that offers a reactive vinyl group for further synthetic elaborations. While its synthesis may require more careful control to achieve stereoselectivity, it provides a gateway to a wider range of complex molecular architectures.
For researchers in drug discovery and complex molecule synthesis, the potential of this compound as a versatile synthon warrants further investigation, despite the currently limited availability of detailed experimental data compared to its more established counterpart, Solketal.
References
cis-2-Vinyl-1,3-dioxolane-4-methanol vs. its trans isomer in polymerization
A comparative analysis of the polymerization behavior of cis- and trans-2-vinyl-1,3-dioxolane-4-methanol is crucial for researchers and professionals in polymer chemistry and drug development, as the stereochemistry of the monomer can significantly influence the resulting polymer's properties and, consequently, its application. While direct comparative studies on the polymerization of these specific isomers are not extensively detailed in the public domain, this guide provides an objective comparison based on established principles of stereochemistry in polymerization, supported by data from analogous systems.
Comparative Polymerization Behavior: cis vs. trans Isomers
The primary method for the polymerization of vinyl ethers, including vinyl-substituted dioxolanes, is cationic polymerization. The stereochemistry of the monomer is expected to influence both the reactivity of the monomer and the stereoregularity of the resulting polymer.
Key Performance Metrics:
| Parameter | cis-2-Vinyl-1,3-dioxolane-4-methanol | trans-2-Vinyl-1,3-dioxolane-4-methanol | Rationale and Supporting Observations |
| Relative Reactivity | Potentially lower | Potentially higher | The trans isomer may present a less sterically hindered vinyl group to the approaching polymer chain end, potentially leading to a higher rate of polymerization. Studies on other substituted cyclic monomers have shown that the configuration of substituents can influence reaction rates.[1] |
| Polymer Tacticity | May favor syndiotactic or atactic placement | May favor isotactic placement | The stereochemistry of the monomer can direct the stereochemistry of the resulting polymer. In stereoselective cationic polymerization of vinyl ethers, the catalyst and monomer stereochemistry work in concert to determine the final tacticity of the polymer.[2] A trans configuration might facilitate a more ordered addition to the polymer chain, leading to higher isotacticity with appropriate catalysts. |
| Molecular Weight and Polydispersity (PDI) | Dependent on polymerization conditions | Dependent on polymerization conditions | While not directly compared, well-controlled cationic polymerization of vinyl ethers can yield polymers with controlled molecular weights and narrow polydispersity indices (PDI).[3][4][5][6] The specific isomer may influence the extent of side reactions, which can affect these parameters. |
| Potential for Ring-Opening | Possible side reaction | Possible side reaction | Cationic polymerization of dioxolane derivatives can sometimes be accompanied by ring-opening of the dioxolane ring as a side reaction.[7][8] The relative stability of the cationic intermediates derived from the cis and trans isomers could influence the propensity for this side reaction. |
Experimental Protocols
1. Synthesis of cis- and trans-2-Vinyl-1,3-dioxolane-4-methanol
The synthesis of these isomers would typically involve the reaction of glycerol with acrolein. The reaction generally produces a mixture of cis and trans isomers, which can then be separated using chromatographic techniques.
-
Reaction: Glycerol is reacted with acrolein in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with azeotropic removal of water.
-
Workup: The reaction mixture is neutralized, washed, and the solvent is removed under reduced pressure.
-
Separation: The resulting mixture of cis and trans isomers is separated by column chromatography on silica gel or by fractional distillation. The separation of stereoisomers of other cyclic compounds has been successfully achieved using these methods.[9]
2. Cationic Polymerization
A general procedure for the cationic polymerization of a vinyl ether is as follows:
-
Materials: The monomer (either the cis or trans isomer) is purified and dried. The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry solvent (e.g., dichloromethane or toluene) at low temperatures (e.g., -78 °C to 0 °C).
-
Initiation: A suitable cationic initiator system is used. This can be a protic acid (e.g., triflic acid) or a Lewis acid (e.g., BF₃·OEt₂, SnCl₄) in the presence of a proton source (e.g., water or an alcohol).[4][10][11]
-
Polymerization: The initiator is added to the stirred solution of the monomer. The reaction is allowed to proceed for a specific time.
-
Termination: The polymerization is quenched by the addition of a terminating agent, such as methanol or ammonia.
-
Purification: The polymer is precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
-
Characterization: The resulting polymer is characterized by techniques such as ¹H NMR and ¹³C NMR for structure and tacticity, and gel permeation chromatography (GPC) for molecular weight and polydispersity.
Visualizations
Below are diagrams illustrating the logical workflow for the synthesis and polymerization process, as well as the potential polymerization pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 3. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Understanding the ring-opening polymerisation of dioxolanones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. datapdf.com [datapdf.com]
- 10. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reproducible Experiments with cis-2-Vinyl-1,3-dioxolane-4-methanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct studies on the experimental reproducibility of cis-2-Vinyl-1,3-dioxolane-4-methanol are not extensively documented in publicly available literature, a robust understanding of the factors influencing reproducibility can be extrapolated from the well-documented synthesis and reactions of its structural analogs. This guide provides a comparative analysis of experimental protocols for closely related 1,3-dioxolane derivatives, with a focus on identifying key parameters critical for achieving reproducible outcomes.
The synthesis of 1,3-dioxolanes, such as the target compound, typically involves the acid-catalyzed acetalization or ketalization of a diol. In the case of this compound, this would involve the reaction of glycerol with acrolein. The principles governing the reproducibility of this reaction are shared with the synthesis of other 1,3-dioxolanes derived from glycerol, most notably 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal.
Key Factors Influencing Reproducibility in 1,3-Dioxolane Synthesis
Based on a review of various synthetic protocols for solketal and other 1,3-dioxolane derivatives, the following experimental parameters have been identified as critical for ensuring high yield, selectivity, and ultimately, reproducibility:
-
Catalyst Choice and Loading: The type and amount of acid catalyst used are paramount. Both homogeneous and heterogeneous catalysts have been employed, each with implications for reaction rate, work-up, and catalyst reusability.
-
Reaction Temperature: Temperature control is crucial as it affects reaction kinetics and the potential for side reactions.
-
Reaction Time: Sufficient reaction time is necessary to reach equilibrium or completion, and this can vary significantly based on the chosen catalyst and temperature.
-
Removal of Water: Acetalization is a reversible reaction.[1] The continuous removal of water, often through azeotropic distillation with a Dean-Stark apparatus, is essential to drive the equilibrium towards the product and ensure high conversion.[1]
-
Reactant Molar Ratio: The ratio of the aldehyde/ketone to the diol can influence the reaction equilibrium and product yield.
-
Purification Method: The method of purification, such as distillation or column chromatography, is critical for obtaining the final product with high purity, which is a key aspect of reproducibility.
Comparative Analysis of Synthetic Protocols for Solketal
Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) serves as an excellent model for understanding the experimental variables in the synthesis of glycerol-based 1,3-dioxolanes. The following table summarizes and compares different methodologies for its synthesis, highlighting the key parameters that influence the reaction's success and reproducibility.
| Catalyst | Reactants & Molar Ratio (Glycerol:Acetone) | Temperature (°C) | Reaction Time | Glycerol Conversion (%) | Solketal Selectivity (%) | Key Findings & Reproducibility Notes |
| p-Toluenesulfonic acid (p-TSA) | Glycerol, 2,2-Dimethoxypropane, Acetone | Room Temp | 24 h | 86% (Yield) | - | A straightforward method, though the long reaction time at room temperature might introduce variability. Purification by column chromatography is required.[2] |
| p-Toluenesulfonic acid (p-TSA) | Free fatty acid, Solketal (1:1.5) | 60 | 4 h | >90% (Yield) | 100% | This protocol demonstrates the use of solketal in subsequent reactions. The solvent-free condition is a notable feature for process efficiency.[3] |
| Heteropolyacids (e.g., PW12) | 1:15 | Room Temp | 5 min | 99.2% | 97% | Demonstrates extremely high efficiency and selectivity under mild, solvent-free conditions. The choice of heteropolyacid is critical to the outcome.[4] |
| Sulfated Zirconia (SZZ) | 1:10 | 70 | 120 min | 99.3% | 98% | A highly efficient and reusable heterogeneous catalyst. The catalyst preparation and activation state are crucial for reproducibility.[5] |
| FeCl3/γ-Al2O3 | 1:10 | 25 | 30 min | 99.89% | 98.36% | A mild and highly effective heterogeneous catalyst system. Catalyst loading is a critical parameter to optimize.[6] |
| Montmorillonite K10 | Salicylaldehyde, Diol | Reflux in Toluene | Varies | Good Yields | - | A general method for 1,3-dioxolane synthesis using a solid acid catalyst, with a Dean-Stark trap for water removal.[7] |
Experimental Protocols: A Focus on Reproducibility
To ensure the reproducibility of experiments involving the synthesis of 1,3-dioxolane derivatives, it is imperative to follow a detailed and consistent protocol. Below are generalized methodologies for the synthesis of solketal, which can be adapted for this compound with appropriate modifications for the aldehyde reactant.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine glycerol and a molar excess of acetone.
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene.
-
Catalyst Addition: Introduce a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine glycerol, a molar excess of acetone, and the solid acid catalyst.
-
Reaction: Stir the mixture at the desired temperature for the specified time.
-
Catalyst Removal: After the reaction, separate the catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Purification: Remove the excess acetone from the filtrate under reduced pressure. The resulting product can be further purified by vacuum distillation if necessary.
Alternative Compounds and Methodologies
In applications such as polymer synthesis, alternatives to vinyl-1,3-dioxolane derivatives exist. For instance, 4-vinyl-1,3-dioxolan-2-one (VEC) is a monomer that has been studied for its use in free radical polymerization to introduce cyclic carbonate functionalities into polymers.[8] The reactivity of such monomers can be influenced by their specific chemical structure.[9] For applications requiring a bio-based solvent or additive, solketal itself is a primary alternative, produced from the readily available glycerol. The choice of an alternative will depend on the specific functional groups required for the intended application.
Visualizing Experimental Workflows and Pathways
To aid in the design of reproducible experiments, the following diagrams illustrate a typical synthesis pathway for a glycerol-based 1,3-dioxolane and a generalized experimental workflow highlighting critical control points for ensuring reproducibility.
Caption: Synthesis of a glycerol-based 1,3-dioxolane.
Caption: Workflow for reproducible 1,3-dioxolane synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of cis-2-Vinyl-1,3-dioxolane-4-methanol
Immediate Safety and Logistical Information for Laboratory Professionals
Assumed Hazard Profile
Based on analogous compounds such as 2-Vinyl-1,3-dioxolane and (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol, cis-2-Vinyl-1,3-dioxolane-4-methanol should be handled as a potentially combustible and irritating substance. The vinyl group may also make it susceptible to polymerization.
| Property | Value/Classification | Source |
| Flash Point | 82.4°C | Guidechem for this compound |
| Boiling Point | 184.6°C | Guidechem for this compound |
| Assumed Hazards | Combustible liquid, potential for serious eye irritation, possible skin irritant. | Based on SDS for similar compounds[1][2] |
| Incompatibilities | Strong acids, strong oxidizing agents. | Based on SDS for similar compounds[1] |
Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that all necessary safety measures are in place.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container:
-
Collect waste this compound in a designated, properly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams, especially strong acids or oxidizing agents.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first drop of waste was added to the container.
-
Step 3: Storage of Chemical Waste
Waste containers must be stored safely pending disposal.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment tray to capture any potential leaks or spills.
-
Storage Conditions: Keep the container tightly closed and store in a cool, well-ventilated area away from heat, sparks, or open flames.[1][2]
Step 4: Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]
-
Contact Environmental Health and Safety (EHS):
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Professional Disposal:
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow for the proper handling and disposal of this compound.
References
Personal protective equipment for handling cis-2-Vinyl-1,3-dioxolane-4-methanol
Disclaimer: No specific Safety Data Sheet (SDS) for cis-2-Vinyl-1,3-dioxolane-4-methanol was located. The following guidance is based on the safety protocols for structurally similar chemicals, including various dioxolane derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential information for the safe handling, use, and disposal of this compound in a laboratory setting. Given the absence of specific data, a conservative approach to safety is strongly advised.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure personal safety. The following PPE is recommended when handling this compound, based on the hazards associated with similar dioxolane compounds which include flammability, skin and eye irritation, and potential acute toxicity.[1][2][3][4]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) should be used.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[2][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as similar compounds are flammable.[2][5][6] Take precautionary measures against static discharge.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[4]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.
Storage:
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][5][6]
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[6]
-
Temperature: Some related compounds require refrigerated storage.[4] Storing at 2-8°C is a prudent measure.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Container: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility.[4][5] Do not dispose of it down the drain.[5]
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
